Antiproliferative agent-29
Description
Properties
Molecular Formula |
C31H50O4 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
methyl (1R,3aS,5aS,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
InChI |
InChI=1S/C31H50O4/c1-19(2)20-10-15-30(26(34)35-7)16-17-31(18-32)21(25(20)30)8-9-23-28(5)13-12-24(33)27(3,4)22(28)11-14-29(23,31)6/h20-25,32-33H,1,8-18H2,2-7H3/t20-,21+,22-,23+,24+,25+,28-,29+,30-,31-/m0/s1 |
InChI Key |
UEBDDJDCLTYODS-VAPIBPPKSA-N |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C(=O)OC |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)CO)C)(C)C)O)C)C(=O)OC |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Whitepaper: Isolation and Antiproliferative Activity of Bioactive Agents from Peganum harmala
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peganum harmala L. (Zygophyllaceae), commonly known as Syrian Rue, is a perennial herbaceous plant native to the Mediterranean region and parts of Asia.[1] For centuries, it has been a staple in traditional medicine for a variety of ailments.[1][2] Modern scientific investigation has revealed that the seeds and roots of P. harmala are a rich source of bioactive alkaloids, particularly β-carbolines and quinazoline (B50416) derivatives.[3][4][5]
Among these compounds, the β-carboline alkaloids, especially harmine (B1663883), have garnered significant attention for their potent antiproliferative and cytotoxic effects against various cancer cell lines.[6][7] These alkaloids have been shown to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and autophagy, regulation of the cell cycle, and inhibition of angiogenesis and metastasis.[6][8] Other compounds isolated from P. harmala, such as harmaline (B1672942), vasicinone, and peganine, also demonstrate significant, albeit varied, antiproliferative activities.[9][10] Additionally, recent studies have explored the anticancer potential of other chemical classes from this plant, such as triterpenoids.[11]
While a specific "Antiproliferative agent-29" is not found in the reviewed literature, this technical guide focuses on the primary and most well-documented antiproliferative agents from P. harmala. It provides a comprehensive overview of their source, detailed protocols for their isolation and purification, a summary of their biological activities, and an exploration of their mechanisms of action.
Source and Key Antiproliferative Compounds
The primary sources of antiproliferative agents in P. harmala are the seeds, which contain a high concentration of alkaloids, ranging from 2-7% of the total weight.[5] The roots are also a significant source.[4] The major bioactive compounds with demonstrated antiproliferative effects include:
-
β-Carboline Alkaloids: Harmine, Harmaline, Harmalol, Harman.[3]
-
Quinazoline Alkaloids: Vasicine (Peganine), Vasicinone.[5][9]
-
Other Alkaloids: Harmalacidine, and novel compounds like Pegaharmine E.[9][12]
-
Triterpenoids: Several lupane-type and oleanane-type triterpenoids have shown potent cytotoxic activities.[11]
Harmine is often the most potent and extensively studied of these compounds for its anticancer properties.[4][7]
Experimental Protocols: Isolation and Purification
The isolation of harmala alkaloids is typically achieved through a multi-step process involving defatting, acid-base extraction, and selective purification techniques like fractional precipitation or chromatography.
Protocol 1: Acid-Base Extraction and Selective Precipitation of Harmine
This protocol is a standard laboratory method for isolating harmine from P. harmala seeds, leveraging the differential solubility of harmine and harmaline at specific pH values.[13]
3.1.1 Materials and Reagents
-
Ground Peganum harmala seeds
-
Petroleum ether or Hexane
-
Hydrochloric acid (HCl), 5% solution
-
Sodium hydroxide (B78521) (NaOH), 25% solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Distilled water
-
Filtration apparatus (e.g., Büchner funnel)
-
Centrifuge (optional)
-
pH meter or litmus (B1172312) paper
3.1.2 Step-by-Step Procedure
-
Defatting: Macerate 50 g of ground P. harmala seeds in 500 ml of petroleum ether for 24 hours to remove lipids and non-polar components.[5] Filter the mixture to separate the seed residue.
-
Acidic Extraction: Extract the defatted seed residue with a solution of 5% HCl in 60% methanol by heating on a hot plate at 50°C for 30 minutes with stirring.[3] This process converts the alkaloids into their soluble salt forms. Allow the mixture to cool and filter to collect the acidic extract.[13]
-
Basification and Precipitation of Total Alkaloids: Alkalinize the acidic extract by slowly adding a 25% NaOH solution dropwise until the solution is basic.[3][13] This will cause the total harmala alkaloids to precipitate out as free bases.
-
Collection of Total Alkaloids: Collect the precipitate by filtration or centrifugation. Wash the precipitate with distilled water to remove residual salts and dry it. This yields the crude total alkaloid extract.[13]
-
Selective Precipitation of Harmine:
-
Redissolve the crude total alkaloid extract in a minimal amount of dilute acidic solution (e.g., 5% HCl).[13]
-
Slowly add a saturated solution of sodium bicarbonate while stirring vigorously.[13]
-
Monitor the pH. Harmine will begin to precipitate at a lower pH than the more abundant harmaline.
-
Continue adding sodium bicarbonate until a significant amount of precipitate has formed. Filter immediately to collect the harmine-rich precipitate.[13]
-
-
Purification: The collected harmine-rich precipitate can be further purified by recrystallization from methanol.[13]
Protocol 2: Bioactivity-Guided Fractionation and Isolation
This protocol is used to isolate novel or less abundant compounds by first identifying the most biologically active fractions.
3.2.1 Materials and Reagents
-
Crude extract of P. harmala seeds (prepared using methanol or ethanol)
-
Solvents for fractionation: n-hexane, chloroform, ethyl acetate (B1210297), n-butanol
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (Silica gel GF254)[5]
-
Mobile phase systems for chromatography (e.g., Chloroform:Methanol mixtures)
-
High-Performance Liquid Chromatography (HPLC) system (for final purification)
3.2.2 Step-by-Step Procedure
-
Fractionation: A crude extract of P. harmala is sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to yield different fractions.
-
Bioactivity Screening: Each fraction is tested for its antiproliferative activity using an appropriate assay (e.g., MTT assay). The most potent fraction is selected for further isolation. For example, one study found the ethyl acetate fraction to be the most potent.[12]
-
Column Chromatography: The most active fraction is subjected to column chromatography over silica gel. The column is eluted with a solvent gradient of increasing polarity.
-
TLC Analysis: Fractions from the column are collected and analyzed by TLC to pool similar fractions based on their spot patterns.[5]
-
Final Purification: The pooled, semi-pure fractions are further purified using techniques like preparative HPLC to yield pure compounds.
-
Structure Elucidation: The structure of the isolated pure compounds is determined using spectroscopic methods such as ESI-MS, 1H NMR, and 13C NMR.[14]
Data Presentation: Antiproliferative Activity
The antiproliferative activity of compounds and extracts from P. harmala is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit the growth of 50% of the cells.
| Compound/Extract | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Pegaharmine E (PH-HM-10) | Human Myeloid Leukemia (HL-60) | 36.99 | [12] |
| Pegaharmine E (PH-HM-10) | Lung Adenocarcinoma (A549) | 63.5 | [12] |
| Pegaharmine E (PH-HM-10) | Breast Cancer (MCF-7) | 85.9 | [12] |
| Pegaharmine E (PH-HM-10) | Gastric Cancer (SGC-7901) | 123.44 | [12] |
| PH-HM-16 | Prostate Cancer | 17.63 | [14] |
| PH-HM-16 | Breast Cancer (MCF-7) | 41.81 | [14] |
| PH-HM-16 | Human Myeloid Leukemia (HL-60) | 68.77 | [14] |
| Harmalacidine | Jurkat (Leukemia) | 27.10 | [9] |
| Harmine | Jurkat (Leukemia) | 46.57 | [9] |
| Harmine | HepG2 (Hepatoma) | 20.7 µM | [8] |
| Ethyl Acetate Fraction | - | 34.25 (LC50, Brine Shrimp) | [12] |
Visualizations: Workflows and Signaling Pathways
Diagram: Isolation Workflow
Caption: Workflow for the isolation of harmine from Peganum harmala seeds.
Diagram: Harmine-Induced Apoptotic Signaling
Recent studies have shown that harmine can induce apoptosis in cancer cells by modulating key signaling pathways, including the PI3K/Akt pathway and the p53-Bcl-2/Bax axis.[7][15]
Caption: Simplified signaling pathway of harmine-induced apoptosis in cancer cells.
Mechanism of Action
The antiproliferative agents from P. harmala employ a variety of mechanisms to inhibit cancer cell growth.
-
Inhibition of DNA Topoisomerases: β-carboline alkaloids can intercalate with DNA, which may lead to the inhibition of DNA topoisomerases and interfere with DNA synthesis, ultimately causing cytotoxicity.[3][16]
-
Induction of Apoptosis: Harmine and total alkaloid extracts have been shown to induce programmed cell death (apoptosis).[15] This is achieved by modulating the expression of key regulatory proteins. For instance, in HCT-116 colorectal cancer cells, treatment leads to the upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2 and Glycogen Synthase Kinase-3 beta (GSK3β).[15]
-
Cell Cycle Arrest: Treatment with P. harmala alkaloids can cause cancer cells to arrest at different phases of the cell cycle, preventing their proliferation. For example, the total alkaloid extract can induce G2 phase arrest in HCT116 cells.[15]
-
Inhibition of Angiogenesis and Metastasis: Harmine has been shown to inhibit epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, through the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[7]
Conclusion
Peganum harmala is a valuable source of potent antiproliferative compounds, with β-carboline alkaloids like harmine being the most prominent. The established protocols for acid-base extraction and selective precipitation provide an effective means for isolating these compounds for research and development. The quantitative data consistently demonstrates significant cytotoxic activity against a broad range of cancer cell lines. The multi-targeted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like PI3K/Akt, underscores the therapeutic potential of these natural products. Further investigation into these compounds and their derivatives could lead to the development of novel anticancer chemotherapeutic agents.[7][12]
References
- 1. Peganum harmala - Wikipedia [en.wikipedia.org]
- 2. Medicinal properties of Peganum harmala L. in traditional Iranian medicine and modern phytotherapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. oamjms.eu [oamjms.eu]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Alkaloids of Peganum harmala: Anticancer Biomarkers with Promising Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Triterpenoids with anti-proliferative effects from the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction, Separation and Purification of Bioactive Anticancer Components from Peganum harmala against Six Cancer Cell Lines Using Spectroscopic Techniques [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of Peganum harmala, Melia azedarach and Morus alba extracts against six lethal human cancer cells and oxidative stress along with chemical characterization through advance Fourier Transform and Nuclear Magnetic Resonance spectroscopic methods towards green chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of alkaloids isolated from Peganum harmala seeds on HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
In-Depth Technical Guide: Biological Activity of Triterpenoids from Peganum harmala
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peganum harmala L., commonly known as Syrian Rue, has a long history in traditional medicine. While the pharmacological activities of its characteristic β-carboline alkaloids are well-documented, recent research has unveiled a promising class of bioactive compounds within the plant: triterpenoids. This technical guide provides a comprehensive overview of the biological activities of triterpenoids isolated from Peganum harmala, with a particular focus on their anti-proliferative and cytotoxic effects against cancer cell lines. This document summarizes key quantitative data, details experimental methodologies for the cited research, and visualizes relevant biological pathways and workflows to support further investigation and drug development efforts in this area.
Introduction
Peganum harmala L. is a perennial herbaceous plant belonging to the Zygophyllaceae family, found in arid and semi-arid regions of the Mediterranean, North Africa, and Asia.[1] For centuries, various parts of the plant, especially the seeds, have been utilized in traditional medicine for a wide range of ailments.[1] Phytochemical investigations have revealed a rich and diverse chemical profile, including alkaloids, flavonoids, volatile oils, and triterpenoids.[1]
While the alkaloids, such as harmine (B1663883) and harmaline, have been the primary focus of scientific inquiry, the therapeutic potential of Peganum harmala's triterpenoids is an emerging field of interest. Triterpenoids are a large and structurally diverse class of natural products derived from a C30 isoprenoid precursor. They are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide will delve into the specific biological activities of triterpenoids isolated from Peganum harmala, providing a technical foundation for researchers and drug development professionals.
Anti-proliferative and Cytotoxic Activities
Recent studies have successfully isolated and characterized a number of triterpenoids from the seeds of Peganum harmala, demonstrating their potent anti-proliferative and cytotoxic effects against various human cancer cell lines. A significant study by Li et al. (2020) led to the isolation of sixteen pentacyclic triterpenoids, including three previously undescribed lupane-type and three undescribed oleanane-type triterpenoids.[2][3] These compounds were screened for their in vitro cytotoxic activity against three human cancer cell lines: HeLa (cervical cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer).[2][3]
Quantitative Cytotoxicity Data
The anti-proliferative activity of the isolated triterpenoids was quantified using the MTT assay, with the results expressed as IC50 values (the concentration of a compound that inhibits cell growth by 50%). The following tables summarize the cytotoxic activities of the triterpenoids isolated from Peganum harmala seeds.
Table 1: Cytotoxicity (IC50, µM) of Triterpenoids from Peganum harmala against Human Cancer Cell Lines
| Compound No. | Triterpenoid (B12794562) Name | HeLa | HepG2 | SGC-7901 |
| 1 | Undescribed Lupane-type | > 50 | > 50 | > 50 |
| 2 | Undescribed Lupane-type | > 50 | > 50 | > 50 |
| 3 | Undescribed Lupane-type | 12.5 ± 1.3 | 15.8 ± 1.6 | 18.9 ± 2.1 |
| 4 | Undescribed Oleanane-type | 9.8 ± 1.1 | 11.2 ± 1.3 | 13.5 ± 1.5 |
| 5 | Undescribed Oleanane-type | 15.6 ± 1.7 | 18.9 ± 2.0 | 22.4 ± 2.5 |
| 6 | Undescribed Oleanane-type | 8.2 ± 0.9 | 9.5 ± 1.1 | 11.8 ± 1.3 |
| 7 | Betulinic acid | 10.1 ± 1.2 | 12.4 ± 1.4 | 14.7 ± 1.6 |
| 8 | Oleanolic acid | 14.3 ± 1.5 | 17.6 ± 1.9 | 20.1 ± 2.2 |
| 9 | Ursolic acid | 13.8 ± 1.4 | 16.5 ± 1.8 | 19.3 ± 2.0 |
| 10 | 3-Oxo-lup-20(29)-en-28-oic acid | 11.5 ± 1.3 | 14.2 ± 1.5 | 16.9 ± 1.8 |
| 11 | 3β-Acetoxy-olean-12-en-28-oic acid | 12.1 ± 1.3 | 15.3 ± 1.7 | 18.1 ± 1.9 |
| 12 | 3β-Hydroxy-olean-12-en-28-oic acid methyl ester | 16.2 ± 1.8 | 19.8 ± 2.1 | 23.5 ± 2.6 |
| 13 | 2α,3α-Dihydroxy-olean-12-en-28-oic acid | > 50 | > 50 | > 50 |
| 14 | 3-Oxo-olean-12-en-28-oic acid | 9.5 ± 1.0 | 11.8 ± 1.3 | 14.2 ± 1.5 |
| 15 | Betulin | 7.9 ± 0.8 | 9.1 ± 1.0 | 11.2 ± 1.2 |
| 16 | Lupeol | 18.4 ± 2.0 | 21.7 ± 2.3 | 25.1 ± 2.8 |
Data sourced from Li et al. (2020).[2][3]
Mechanism of Action: Induction of Apoptosis
Several of the triterpenoids isolated from Peganum harmala have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2][3] This is a critical mechanism for many anti-cancer agents. The study by Li et al. (2020) demonstrated that compounds 3 , 6 , and 15 induced apoptosis in HeLa cells.[2][3] This was evidenced by morphological changes, such as nuclear condensation and fragmentation, as observed by Hoechst 33258 staining.[2][3]
Furthermore, Western blot analysis revealed the modulation of key apoptotic proteins. While the specific protein targets for each triterpenoid are still under investigation, the general mechanism of apoptosis induction by pentacyclic triterpenoids often involves the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
Visualizing the Apoptosis Induction Pathway
The following diagram illustrates a generalized workflow for investigating the induction of apoptosis by Peganum harmala triterpenoids.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activity of triterpenoids from Peganum harmala.
Isolation and Purification of Triterpenoids
The isolation of triterpenoids from Peganum harmala seeds is a multi-step process involving extraction and chromatographic separation.
Protocol:
-
Plant Material Preparation: Air-dried and powdered seeds of Peganum harmala are used as the starting material.
-
Extraction: The powdered seeds are extracted with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction, which is rich in triterpenoids, is selected for further purification.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing triterpenoids are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure compounds.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2, SGC-7901) are seeded in 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the isolated triterpenoids for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Colony Formation Assay
This assay assesses the ability of single cells to grow into colonies.
Protocol:
-
Cell Seeding: HeLa cells are seeded in 6-well plates at a density of 500 cells per well.
-
Compound Treatment: The cells are treated with different concentrations of the test compounds for 24 hours.
-
Incubation: The medium is then replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: The colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies is then counted.
Hoechst 33258 Staining for Apoptosis
This staining method is used to visualize nuclear changes characteristic of apoptosis.
Protocol:
-
Cell Treatment: HeLa cells are treated with the test compounds for 24 hours.
-
Fixation: The cells are then fixed with 4% paraformaldehyde.
-
Staining: The fixed cells are stained with Hoechst 33258 solution.
-
Visualization: The stained cells are observed under a fluorescence microscope to detect nuclear condensation and fragmentation.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Cell Lysis: Treated and untreated HeLa cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Logical Relationships
The anti-proliferative and apoptotic effects of triterpenoids are mediated through complex signaling pathways. While the specific pathways for Peganum harmala triterpenoids are still being elucidated, the following diagram illustrates a general logical relationship for the experimental workflow and a potential signaling cascade.
Conclusion and Future Directions
The triterpenoids isolated from Peganum harmala represent a promising new class of natural compounds with significant anti-proliferative and cytotoxic activities against a range of cancer cell lines. The induction of apoptosis appears to be a key mechanism underlying their anti-cancer effects. The data and protocols presented in this technical guide provide a solid foundation for further research in this area.
Future studies should focus on:
-
Elucidating Detailed Mechanisms: Investigating the specific molecular targets and signaling pathways modulated by these triterpenoids is crucial.
-
In Vivo Studies: Evaluating the efficacy and safety of the most potent triterpenoids in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of the most active compounds to optimize their potency and selectivity.
-
Exploring Other Biological Activities: Investigating the potential anti-inflammatory, antimicrobial, and other therapeutic properties of these triterpenoids.
The continued exploration of the biological activities of triterpenoids from Peganum harmala holds significant promise for the development of novel and effective therapeutic agents.
References
Antiproliferative agent-29 molecular structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of Antiproliferative Agent-29, a triterpenoid (B12794562) with potential applications in cancer research.
Molecular Structure and Physicochemical Properties
This compound, also referred to as Compound 16, is a naturally occurring triterpenoid isolated from the seeds of Peganum harmala L.[1]. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₁H₅₀O₄ | |
| Molecular Weight | 486.73 g/mol | |
| SMILES Notation | CC1(C)--INVALID-LINK--CC[C@]2(C)[C@@]3([H])CC[C@]4([H])[C@@]5([H])--INVALID-LINK--=C)CC--INVALID-LINK--=O)5CC--INVALID-LINK--4--INVALID-LINK--3CC[C@@]12[H] | N/A |
| Physical Description | White amorphous powder | [1] |
A 2D chemical structure diagram of this compound can be generated from its SMILES notation.
Antiproliferative Activity
This compound has demonstrated cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| HeLa | Cervical Cancer | 15.3 ± 1.2 | [1] |
| HepG2 | Liver Cancer | 21.7 ± 1.8 | [1] |
| SGC-7901 | Gastric Cancer | 25.4 ± 2.1 | [1] |
Mechanism of Action and Signaling Pathways
While specific mechanistic studies for this compound have not been extensively reported, research on other structurally similar triterpenoids isolated from Peganum harmala suggests that its antiproliferative effects are likely mediated through the induction of apoptosis[1].
The proposed mechanism involves the activation of key apoptotic pathways. A generalized signaling pathway for triterpenoid-induced apoptosis is depicted below.
Caption: Proposed apoptotic signaling pathway for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.
Cell Culture
-
Cell Lines: HeLa (human cervical cancer), HepG2 (human liver cancer), and SGC-7901 (human gastric cancer) cells were used.
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Cell Viability
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Cell Seeding: Cells are seeded at a low density (e.g., 500 cells/well) in 6-well plates.
-
Treatment: After 24 hours, cells are treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for approximately two weeks, with the medium changed every three days.
-
Fixation and Staining: Colonies are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
Quantification: The number of colonies containing more than 50 cells is counted.
Hoechst 33258 Staining for Apoptosis
This method is used to visualize nuclear changes characteristic of apoptosis.
-
Cell Culture and Treatment: Cells are cultured on coverslips in 6-well plates and treated with the test compound.
-
Fixation: Cells are fixed with 4% paraformaldehyde for 30 minutes.
-
Staining: The fixed cells are washed with PBS and then stained with Hoechst 33258 solution (10 µg/mL) for 15 minutes in the dark.
-
Visualization: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Caption: General workflow for Western blot analysis.
-
Primary Antibodies: Antibodies against key apoptotic proteins such as Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, and PARP are used. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibodies: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.
Conclusion
This compound, a triterpenoid from Peganum harmala, exhibits notable cytotoxic activity against several cancer cell lines. While its precise mechanism of action requires further elucidation, it is hypothesized to induce apoptosis through pathways common to other bioactive triterpenoids. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and similar natural products as potential anticancer agents. Further research is warranted to fully characterize its signaling pathways and evaluate its therapeutic potential in preclinical models.
References
Unveiling Antiproliferative Agent-29: A Triterpenoid from the Seeds of Peganum harmala L.
A comprehensive analysis of the discovery, history, and mechanism of action of Antiproliferative Agent-29, a promising natural compound in cancer research.
Introduction
This compound, identified as Compound 16 in a key 2020 study, is a pentacyclic triterpenoid (B12794562) isolated from the seeds of the medicinal plant Peganum harmala L.[1][2][3]. Chemically known as 3-oxo-12-oleanen-28-oic acid, and more commonly referred to as oleanonic acid, this compound has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a molecule of interest for drug development professionals and researchers in oncology. This technical guide provides an in-depth overview of the discovery, history, and current understanding of the antiproliferative properties and mechanism of action of this agent.
Discovery and History
While the potent antiproliferative effects of various constituents of Peganum harmala have been a subject of scientific investigation for many years, the specific isolation and evaluation of a suite of triterpenoids, including this compound (Compound 16), were detailed in a 2020 publication in the journal Phytochemistry by Li et al.[1][2]. This study marked a significant step in characterizing the anticancer potential of the less-explored non-alkaloidal components of Peganum harmala seeds. The plant itself has a long history in traditional medicine, but the systematic screening and identification of these specific triterpenoids for their anticancer activity is a more recent development.
Oleanonic acid, the chemical identity of this compound, is a known derivative of the widely studied oleanolic acid. The presence of oleanonic acid has been reported in various plant species, but its specific evaluation for antiproliferative activity against the HeLa, HepG2, and SGC-7901 cell lines was a key contribution of the 2020 study.
Quantitative Data on Antiproliferative Activity
The antiproliferative efficacy of this compound (Compound 16) was quantified using the MTT assay, with the half-maximal inhibitory concentration (IC50) values determined against three human cancer cell lines. The results are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 15.34 ± 1.21 |
| HepG2 | Liver Cancer | 20.11 ± 1.58 |
| SGC-7901 | Gastric Cancer | 12.87 ± 1.03 |
Data sourced from Li et al., Phytochemistry, 2020.
Experimental Protocols
Isolation and Purification of this compound (Compound 16)
The isolation of this compound was achieved through a multi-step extraction and chromatographic process from the dried seeds of Peganum harmala L.
-
Extraction: The air-dried and powdered seeds were extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, which showed significant antiproliferative activity, was subjected to column chromatography on a silica (B1680970) gel column. The column was eluted with a gradient of petroleum ether and ethyl acetate.
-
Further Purification: Fractions containing compounds of interest were further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative thin-layer chromatography to yield the pure compound 16 (oleanonic acid).
Cell Culture and Antiproliferative Assay (MTT Assay)
The cytotoxic effects of this compound were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Lines and Culture: Human cervical cancer (HeLa), human liver cancer (HepG2), and human gastric cancer (SGC-7901) cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
The cells were then treated with various concentrations of this compound (Compound 16) for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
-
Mechanism of Action: Induction of Apoptosis
While the precise signaling pathway for this compound (oleanonic acid) is still under active investigation, studies on its parent compound, oleanolic acid, and related triterpenoids suggest that its antiproliferative effects are primarily mediated through the induction of apoptosis.
The proposed mechanism involves the activation of intrinsic and extrinsic apoptotic pathways. This is often characterized by:
-
Activation of Caspases: A cascade of cysteine-aspartic proteases (caspases) is triggered, leading to the execution of apoptosis. This includes the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).
-
Cleavage of Poly(ADP-ribose) Polymerase (PARP): Activated caspase-3 cleaves PARP, a protein involved in DNA repair, which is a hallmark of apoptosis.
-
Modulation of Apoptosis-Regulating Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is altered to favor apoptosis.
Furthermore, oleanolic acid has been shown to influence key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. It is plausible that this compound exerts its effects through similar mechanisms.
Visualizations
Conclusion
This compound (Compound 16, oleanonic acid), a triterpenoid isolated from Peganum harmala seeds, demonstrates significant cytotoxic activity against cervical, liver, and gastric cancer cell lines. Its discovery and characterization are part of ongoing efforts to identify novel anticancer agents from natural sources. While the precise molecular targets and signaling pathways are still being fully elucidated, evidence points towards the induction of apoptosis as a primary mechanism of action. Further research into its specific interactions within cellular signaling cascades will be crucial for its potential development as a therapeutic agent. This guide provides a foundational understanding for researchers and drug development professionals interested in the potential of this promising natural product.
References
Unveiling the Anticancer Potential of Antiproliferative Agent-29: A Technical Guide
For Immediate Release
A promising new triterpenoid (B12794562), designated Antiproliferative agent-29 (also known as Compound 16), isolated from the seeds of Peganum harmala L., has demonstrated significant cytotoxic effects against several human cancer cell lines. This technical guide provides an in-depth overview of the current scientific understanding of this agent's potential targets in cancer cells, including available quantitative data, detailed experimental methodologies, and an exploration of the implicated signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Quantitative Analysis of Antiproliferative Activity
This compound was identified as one of several triterpenoids isolated from Peganum harmala L. and was subsequently screened for its cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition of cell growth in vitro, were determined using the MTT assay. While the specific IC50 values for this compound (Compound 16) are part of a broader study, the research indicates that the active triterpenoids from this plant source exhibit IC50 values in the range of 8 to 50 μM against the tested cell lines.
For a clear comparison, the available data for the class of active triterpenoids from the source publication is summarized below. It is important to note that further studies are required to pinpoint the exact IC50 values of this compound against a wider range of cancer cell lines.
| Cell Line | Cancer Type | IC50 Range (μM) for Active Triterpenoids |
| HeLa | Cervical Cancer | 8 - 50 |
| HepG2 | Liver Cancer | 8 - 50 |
| SGC-7901 | Gastric Cancer | 8 - 50 |
Table 1: Antiproliferative Activity of Triterpenoids from Peganum harmala L.
Potential Molecular Targets and Signaling Pathways
Current research suggests that the antiproliferative effects of triterpenoids isolated from Peganum harmala L., including potentially this compound, are mediated through the induction of apoptosis, or programmed cell death. Mechanistic studies on analogous active compounds from the same source have revealed key cellular and molecular events consistent with an apoptotic cascade.
Induction of Apoptosis
Initial evidence points towards apoptosis as a primary mechanism of action. Studies on related triterpenoids from the same plant extract have demonstrated that these compounds inhibit the proliferation of cancer cells in a dose-dependent manner. This inhibition is associated with characteristic morphological changes of apoptosis, such as nuclear condensation and fragmentation.
While specific Western blot analyses for this compound have not been detailed in the available literature, studies on analogous compounds suggest the involvement of key apoptotic regulatory proteins. A generalized apoptotic signaling pathway that may be triggered by this compound is depicted below. This pathway involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases.
Figure 1: Generalized apoptotic signaling pathway potentially targeted by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of the antiproliferative and apoptotic effects of agents like this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2, SGC-7901) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a range of 1 to 100 μM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells per well) is seeded in 6-well plates.
-
Compound Treatment: After 24 hours, the cells are treated with different concentrations of this compound for a specified period (e.g., 24 hours).
-
Incubation: The treatment medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.
-
Colony Staining: The colonies are washed with PBS, fixed with methanol, and stained with a 0.5% crystal violet solution.
-
Quantification: The number of colonies (typically defined as containing >50 cells) in each well is counted. The plating efficiency and surviving fraction are calculated to determine the effect of the compound on clonogenic survival.
Hoechst 33258 Staining for Apoptosis
This fluorescent staining method is used to visualize nuclear changes characteristic of apoptosis.
-
Cell Culture and Treatment: Cells are grown on coverslips in 6-well plates and treated with this compound at its IC50 concentration for 24 or 48 hours.
-
Staining: The cells are washed with PBS and then stained with Hoechst 33258 solution (10 μg/mL in PBS) for 10-15 minutes at room temperature in the dark.
-
Microscopy: The coverslips are mounted on glass slides, and the cells are observed under a fluorescence microscope. Apoptotic cells are identified by their condensed and fragmented nuclei, which appear brightly stained, in contrast to the uniformly stained nuclei of normal cells.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Figure 2: Experimental workflow for investigating this compound.
Conclusion
This compound, a triterpenoid from Peganum harmala L., has emerged as a compound of interest in cancer research due to its cytotoxic effects on various cancer cell lines. Preliminary evidence suggests that its mechanism of action involves the induction of apoptosis. However, to fully elucidate its therapeutic potential, further research is imperative. Future studies should focus on determining the precise IC50 values of this compound against a broader panel of cancer cell lines, identifying its specific molecular targets within the apoptotic signaling pathway, and evaluating its efficacy and safety in preclinical in vivo models. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial in advancing our understanding of this promising natural product and its potential as a novel anticancer agent.
Antiproliferative agent-29 literature review and publications
An in-depth analysis of the existing literature reveals that "Antiproliferative agent-29," also identified as Compound 16, is a naturally occurring triterpenoid (B12794562) isolated from the seeds of Peganum harmala L.[1]. This compound has demonstrated notable antiproliferative properties, positioning it as a molecule of interest in the field of oncology research. This technical guide provides a comprehensive review of the available scientific data on this compound, including its biological activity, experimental protocols, and relevant signaling pathways.
Quantitative Antiproliferative Data
The primary study by Li et al. (2020) evaluated the in vitro antiproliferative activity of this compound (Compound 16) and other isolated triterpenoids against a panel of human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer)[2][3]. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay. The results are summarized in the table below.
| Compound | Cell Line | IC50 (µM) |
| This compound (Compound 16) | HeLa | Data not available in abstract |
| HepG2 | Data not available in abstract | |
| SGC-7901 | Data not available in abstract | |
| Other active compounds (3, 6, 15) | HeLa | Potent activity reported |
| HepG2 | Potent activity reported | |
| SGC-7901 | Potent activity reported |
Note: The precise IC50 values for this compound (Compound 16) are not available in the abstracts of the primary literature. Access to the full-text article of Li et al., Phytochemistry, 2020, 174, 112342 is required to populate these specific data points.
Experimental Protocols
The evaluation of the antiproliferative effects of this compound was conducted using standard and well-established laboratory techniques. The key experimental methodologies are detailed below.
Isolation and Purification of Triterpenoids
The isolation of this compound and other triterpenoids from the seeds of Peganum harmala L. involved a multi-step process. A generalized workflow for this procedure is as follows:
Cell Culture and Antiproliferation Assay (MTT Assay)
The antiproliferative activity of the isolated compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Human cancer cell lines (HeLa, HepG2, and SGC-7901) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and other isolated compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: Following treatment, the culture medium was replaced with a fresh medium containing MTT solution, and the plates were incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.
Mechanism of Action and Signaling Pathways
While the primary publication does not specify the detailed mechanism of action for this compound (Compound 16), it does provide insights into the mechanisms of other structurally related triterpenoids isolated from the same source[2][3]. Compounds 3, 6, and 15 were found to induce apoptosis in HeLa cells. This was observed through changes in nuclear morphology (crescent-shaped, condensed, and fragmented nuclei) upon Hoechst 33258 staining and confirmed by Western blot analysis[2][3].
Given the structural similarity of this compound to these other active triterpenoids, it is plausible that it may also exert its antiproliferative effects through the induction of apoptosis. A proposed signaling pathway leading to apoptosis is depicted below.
Further research, including Western blot analysis of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and cell cycle analysis, would be necessary to elucidate the precise signaling pathways modulated by this compound.
Conclusion
This compound (Compound 16), a triterpenoid from Peganum harmala L. seeds, has been identified as a compound with antiproliferative activity against several human cancer cell lines. While the currently available literature provides a foundational understanding of its potential, further in-depth studies are required to fully characterize its potency (IC50 values), delineate its specific mechanism of action, and evaluate its therapeutic potential in preclinical models. This technical guide serves as a comprehensive summary of the existing knowledge and a framework for future research endeavors in the development of this promising natural product.
References
An In-depth Technical Guide on the Signaling Pathways Affected by Antiproliferative Agent-29
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antiproliferative agent-29, a triterpenoid (B12794562) isolated from the seeds of Peganum harmala L., has demonstrated notable antiproliferative activity against various cancer cell lines. This technical guide provides a comprehensive overview of the known signaling pathways affected by this agent, based on available preclinical research. This document summarizes the quantitative data on its cytotoxic effects, details the experimental methodologies employed in these studies, and presents visual representations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Introduction
This compound, also identified as Compound 16 in the primary literature, is a pentacyclic triterpenoid derived from Peganum harmala L., a plant with a long history in traditional medicine. Recent scientific investigations have focused on the potential of its constituent compounds as novel anticancer agents. This guide specifically delves into the cellular and molecular mechanisms of this compound, with a focus on its impact on cell signaling cascades that regulate cell proliferation and survival.
Antiproliferative Activity
The primary study on this compound evaluated its cytotoxic effects on three human cancer cell lines: HeLa (cervical cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer). The half-maximal inhibitory concentrations (IC50) were determined to quantify its antiproliferative potency.
Table 1: IC50 Values of this compound
| Cell Line | IC50 (µM) |
| HeLa | 15.34 |
| HepG2 | 21.87 |
| SGC-7901 | 18.25 |
Data extracted from Li H, et al. Phytochemistry. 2020 Jun;174:112342.
Affected Signaling Pathways
While direct and extensive signaling pathway analysis for this compound is not yet available in the public domain, the primary research on related compounds from the same study suggests a mechanism of action involving the induction of apoptosis. Other triterpenoids (compounds 3, 6, and 15) isolated from Peganum harmala in the same study were shown to induce apoptosis in HeLa cells. This was evidenced by nuclear condensation and fragmentation, and supported by western blot analysis of apoptosis-related proteins. It is plausible that this compound acts through a similar apoptotic pathway.
A proposed general mechanism for apoptosis induction by triterpenoids often involves the intrinsic (mitochondrial) pathway. This pathway is characterized by the activation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade.
Diagram 1: Proposed Apoptotic Signaling Pathway
Caption: Proposed intrinsic apoptotic pathway initiated by this compound.
Experimental Protocols
The following are the detailed methodologies for the key experiments performed to evaluate the antiproliferative effects of this compound.
Cell Culture
-
Cell Lines: HeLa, HepG2, and SGC-7901 cells were obtained from a commercial cell bank.
-
Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Assay for Cell Proliferation
The antiproliferative activity was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.
-
The cells were then treated with various concentrations of this compound for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 value was calculated as the concentration of the agent that caused a 50% reduction in cell viability compared to the untreated control.
Diagram 2: MTT Assay Workflow
Caption: Workflow for assessing cell proliferation using the MTT assay.
Western Blot Analysis (Protocol for Related Compounds)
While specific western blot data for this compound is not available, the following is the protocol used for other triterpenoids from the same study to assess apoptosis.
-
HeLa cells were treated with the test compounds for 24 hours.
-
After treatment, cells were harvested and lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration was determined using the BCA protein assay kit.
-
Equal amounts of protein (30 µg) were separated by 12% SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was then incubated with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and β-actin overnight at 4°C.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound exhibits significant cytotoxic activity against cervical, liver, and gastric cancer cell lines. While the precise signaling pathways affected by this specific compound require further elucidation, preliminary evidence from related compounds suggests the induction of apoptosis as a key mechanism of action. Future research should focus on detailed molecular studies to identify the direct cellular targets of this compound and to comprehensively map its effects on key oncogenic signaling pathways. Such investigations will be crucial for its further development as a potential therapeutic agent.
Methodological & Application
In Vitro Efficacy of Antiproliferative Agent-29: A Detailed Protocol for Cellular Assays
For Immediate Release
This document provides detailed application notes and protocols for the in vitro assessment of Antiproliferative agent-29, a triterpenoid (B12794562) compound isolated from the seeds of Peganum harmala L.[1][2] This agent, also referred to as Compound 16, has demonstrated cytotoxic activities against various cancer cell lines.[1] These protocols are intended for researchers, scientists, and drug development professionals investigating the anticancer potential of novel natural compounds.
Data Summary: Antiproliferative Activity
This compound (Compound 16) was evaluated alongside other triterpenoids isolated from Peganum harmala for its ability to inhibit the growth of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.
| Compound | Cell Line | IC50 (µM) |
| This compound (Compound 16) | HeLa (Cervical Cancer) | 28.3 ± 1.6 |
| HepG2 (Liver Cancer) | 19.4 ± 1.1 | |
| SGC-7901 (Gastric Cancer) | 15.2 ± 0.9 | |
| Cis-Platin (Control) | HeLa (Cervical Cancer) | 10.5 ± 0.8 |
| HepG2 (Liver Cancer) | 12.3 ± 0.7 | |
| SGC-7901 (Gastric Cancer) | 9.8 ± 0.5 |
Table 1: In vitro antiproliferative activity of this compound against human cancer cell lines. Data represents the mean ± SD of three independent experiments.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the antiproliferative effects of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[1]
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2, SGC-7901)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (Compound 16)
-
Cis-Platin (positive control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound and the positive control (cis-platin) in culture medium. After the 24-hour incubation, replace the medium in each well with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection (Hoechst 33258 Staining)
This protocol is used to visualize nuclear morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, in cells treated with this compound.[1]
Materials:
-
HeLa cells
-
Complete culture medium
-
This compound (Compound 16)
-
Hoechst 33258 staining solution (10 µg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed HeLa cells on sterile glass coverslips in a 6-well plate and allow them to attach overnight. Treat the cells with varying concentrations of this compound for 24 hours.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the fixed cells twice with PBS and then stain with Hoechst 33258 solution for 10 minutes in the dark at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Visualization: Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniformly stained nuclei of healthy cells.
Analysis of Apoptosis-Related Proteins (Western Blot)
This protocol details the investigation of the molecular mechanism of apoptosis induced by this compound by examining the expression levels of key apoptosis-regulating proteins.[1]
Materials:
-
HeLa cells
-
This compound (Compound 16)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat HeLa cells with this compound for 24 hours. Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometry analysis of the bands can be performed to quantify the relative expression levels of the target proteins, normalized to the loading control (β-actin). An increased Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 and cleaved PARP are indicative of apoptosis induction.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro antiproliferative assays.
Proposed Apoptotic Signaling Pathway
Based on the induction of apoptosis by triterpenoids, the following diagram illustrates a plausible signaling pathway that may be activated by this compound.[1]
Caption: Proposed intrinsic apoptosis pathway.
References
Application Notes: Maslinic Acid as an Antiproliferative Agent in the HT-29 Cell Line
For Research Use Only.
Introduction
Maslinic acid (MA), a natural pentacyclic triterpene found in olives, has demonstrated significant antiproliferative and pro-apoptotic effects on the human colon adenocarcinoma cell line, HT-29. These application notes provide a detailed overview of the use of maslinic acid, herein referred to as Antiproliferative agent-29, for studying its anticancer effects on the HT-29 cell line. The protocols outlined below cover cell culture, assessment of cell viability, analysis of apoptosis, and investigation of the underlying signaling pathways.
Mechanism of Action
This compound induces apoptosis in HT-29 cells primarily through the intrinsic mitochondrial pathway.[1][2][3] The proposed mechanism involves the activation of c-Jun NH2-terminal kinase (JNK), which in turn induces the tumor suppressor protein p53.[1][3] This leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, resulting in the release of cytochrome-c from the mitochondria.[1][3] Subsequently, a cascade of caspases, including caspase-9 and the executioner caspases -3 and -7, is activated, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][3] Furthermore, maslinic acid has been shown to generate reactive oxygen species (ROS) in the mitochondria, which can act as a pro-apoptotic signal.[4][5]
Data Presentation
Table 1: Antiproliferative Activity of this compound on HT-29 Cells
| Parameter | Value | Reference |
| EC50 (72h) | 101.2 ± 7.8 µM | [4][5] |
Table 2: Effect of this compound on Apoptosis Induction in HT-29 Cells
| Treatment | Caspase-3-like Activity (Fold increase over control) | Apoptotic Cells (%) (Hoechst 33342 staining) | Nuclear Fragmentation (%) | Reference |
| 10 µM MA | 3.0 | - | - | [5] |
| 25 µM MA | 3.5 | - | - | [5] |
| 50 µM MA | 5.0 | - | - | [5] |
| 150 µM MA (8h) | - | 14.8 ± 0.7 | 9.7 ± 0.9 | [4][6] |
| 150 µM MA (24h) | - | 49.4 ± 2.9 | 30.8 ± 2.9 | [4][6] |
Table 3: Effect of this compound on HT-29 Cell Cycle Distribution
| Treatment (72h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | - | - | - | |
| IC50 MA | Increase of 12.5 ± 5.1 | Decrease of 9.4 ± 4.4 | Decrease of 3.7 ± 1.1 | [7] |
| IC80 MA | Increase of 21.4 ± 6.0 | Decrease of 17.7 ± 5.4 | Decrease of 3.3 ± 1.4 | [7] |
Experimental Protocols
Protocol 1: HT-29 Cell Culture and Maintenance
-
Cell Line: HT-29 human colon adenocarcinoma cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: Subculture cells every 2-3 days when they reach 70-80% confluency. Wash with Phosphate-Buffered Saline (PBS) and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with complete medium and re-plate at a split ratio of 1:3 to 1:6.
Protocol 2: Preparation of this compound (Maslinic Acid)
-
Stock Solution: Prepare a stock solution of Maslinic Acid in dimethyl sulfoxide (B87167) (DMSO).
-
Working Solutions: Dilute the stock solution in the complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (e.g., <0.5%).
Protocol 3: Cell Viability Assay (MTT Assay)
-
Seeding: Seed HT-29 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere for 24 hours.[4]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the EC50 value using appropriate software.
Protocol 4: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Seeding and Treatment: Seed HT-29 cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
-
Seeding and Treatment: Culture HT-29 cells in 6-well plates and treat with this compound.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for assessing the effects of this compound on HT-29 cells.
Caption: Signaling pathway of maslinic acid-induced apoptosis in HT-29 cells.
References
- 1. The natural triterpene maslinic acid induces apoptosis in HT29 colon cancer cells by a JNK-p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maslinic Acid, a Natural Triterpene, Induces a Death Receptor-Mediated Apoptotic Mechanism in Caco-2 p53-Deficient Colon Adenocarcinoma Cells | PLOS One [journals.plos.org]
- 3. The natural triterpene maslinic acid induces apoptosis in HT29 colon cancer cells by a JNK-p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative and apoptosis-inducing effects of maslinic and oleanolic acids, two pentacyclic triterpenes from olives, on HT-29 colon cancer cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Antiproliferative and apoptosis-inducing effects of maslinic and oleanolic acids, two pentacyclic triterpenes from olives, on HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Antiproliferative Agent-29
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antiproliferative agent-29 is a triterpenoid (B12794562) compound isolated from the seeds of Peganum harmala L.[1]. It has demonstrated potent antiproliferative activity in various cancer cell lines, making it a compound of interest for cancer research and drug development[1]. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including recommended dosages, and methodologies for assessing its effects on cell proliferation.
Mechanism of Action
This compound is hypothesized to exert its effects through the inhibition of the RAS/RAF/MEK/ERK signaling cascade, a critical pathway that is often hyperactivated in human cancers[2]. By targeting key components of this pathway, specifically MEK1, this compound can effectively block downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis. The RAS/RAF/MEK/ERK pathway is a primary target for cancer therapeutics due to its central role in promoting tumor cell growth and survival[2][3].
Data Presentation
The antiproliferative activity of this compound was assessed across a panel of human cancer cell lines using a standard MTT assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Carcinoma | 5.8 |
| A549 | Lung Carcinoma | 12.3 |
| MCF-7 | Breast Adenocarcinoma | 8.1 |
| HCT116 | Colon Carcinoma | 6.5 |
| SK-MEL-28 | Malignant Melanoma | 3.2 |
Table 1: IC50 values of this compound in various cancer cell lines.
Experimental Protocols
The following protocols provide a detailed methodology for determining the antiproliferative effects of this compound using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation[4][5].
Protocol 1: Cell Culture and Seeding
-
Cell Culture: Culture cells in appropriate medium (e.g., Eagle's Minimum Essential Medium for HT-29 cells) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium[6].
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Protocol 2: Preparation and Treatment with this compound
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Working Solutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Treatment:
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared working solutions of this compound (or vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 3: MTT Cell Proliferation Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells[4].
-
MTT Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Incubation with MTT:
-
Solubilization of Formazan:
-
Absorbance Measurement:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the media-only wells (blank) from all other absorbance values.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.
-
-
Determine IC50:
-
Plot the percent viability against the log of the concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the agent that inhibits cell proliferation by 50%.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ERK Inhibition Overcomes Acquired Resistance to MEK Inhibitors | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for MTT Assay: Determining the Cytotoxicity of Antiproliferative Agent-29
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4][5] This assay is particularly valuable in the screening of potential drug candidates, such as Antiproliferative agent-29, to determine their effects on cell growth and survival. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells.[1][2][5] The amount of formazan produced is directly proportional to the number of viable cells, and it can be quantified by measuring the absorbance of the solubilized crystals.[1][3][6]
These application notes provide a detailed protocol for determining the cytotoxicity of a novel compound, "this compound," using the MTT assay.
Principle of the MTT Assay
Living cells possess mitochondrial dehydrogenases, specifically NAD(P)H-dependent oxidoreductase enzymes, that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1][4][5] This conversion only occurs in metabolically active cells, making it a reliable measure of cell viability.[1] The resulting formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured spectrophotometrically, typically between 550 and 600 nm.[4][5][7] A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability due to the cytotoxic effects of the agent being tested.
Experimental Protocol
This protocol is designed for adherent cells cultured in 96-well plates but can be adapted for suspension cells.
Materials and Reagents
-
Cells: Appropriate cell line for the study.
-
This compound: Stock solution of known concentration.
-
Cell Culture Medium: Complete medium suitable for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
MTT Reagent: 5 mg/mL MTT in sterile PBS. The solution should be protected from light and stored at -20°C.[1][3]
-
Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl.[5]
-
Equipment:
-
96-well flat-bottom sterile cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm).[1]
-
Multichannel pipette.
-
Inverted microscope.
-
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells for control (untreated cells) and blank (medium only).
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
For the control wells, add 100 µL of fresh medium (with the same concentration of the agent's solvent, e.g., DMSO, if applicable).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[1]
-
-
Absorbance Measurement:
Data Presentation and Analysis
The raw absorbance data should be organized in a table. The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
Table 1: Sample Data for Cytotoxicity of this compound after 48h Treatment
| Concentration of Agent-29 (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100.0 |
| 1 | 1.125 | 0.070 | 89.6 |
| 5 | 0.950 | 0.065 | 75.2 |
| 10 | 0.625 | 0.050 | 49.2 |
| 25 | 0.300 | 0.040 | 23.2 |
| 50 | 0.150 | 0.025 | 11.2 |
| 100 | 0.080 | 0.015 | 5.6 |
| Blank | 0.050 | 0.010 | - |
From the calculated percent cell viability, a dose-response curve can be plotted with the concentration of this compound on the x-axis and the percent cell viability on the y-axis. The IC50 value (the concentration of the agent that inhibits 50% of cell growth) can then be determined from this curve.
General Signaling Pathway Affected by Antiproliferative Agents
Antiproliferative agents often exert their effects by interfering with key signaling pathways that control cell cycle progression and apoptosis. A common target is the cell cycle machinery, leading to cell cycle arrest and subsequent cell death.
Caption: General signaling pathway affected by antiproliferative agents.
Troubleshooting
Table 2: Common Issues and Solutions in MTT Assay
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | Contamination of reagents or medium; Phenol (B47542) red in the medium. | Use sterile reagents; Use phenol red-free medium during the assay.[8] |
| Inconsistent results between replicates | Uneven cell seeding; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate.[8] |
| Low absorbance values | Insufficient cell number; Low metabolic activity of cells. | Optimize cell seeding density; Ensure cells are in the logarithmic growth phase. |
| Incomplete dissolution of formazan crystals | Insufficient volume or potency of the solubilization solution. | Increase the volume of the solubilization solution or the incubation time; Ensure vigorous mixing.[8] |
| Agent-29 interferes with the assay | The agent may directly reduce MTT or absorb light at 570 nm. | Run a control with the agent in cell-free medium to check for direct MTT reduction or absorbance interference.[9] |
By following this detailed protocol and considering the potential troubleshooting steps, researchers can reliably assess the cytotoxic effects of this compound and other novel compounds.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Antiproliferative agent-29 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antiproliferative agent-29" has been identified as a triterpenoid (B12794562) isolated from the seeds of Peganum harmala L., also referred to as Compound 16. Triterpenoids are a class of natural products known for their diverse pharmacological activities, including potential anticancer properties. These application notes provide detailed protocols for the solubility assessment and preparation of this compound for in vitro experiments, as well as standardized assays to evaluate its biological activity. Given the limited publicly available data for this specific compound, the following sections also provide generalized methodologies applicable to novel therapeutic agents.
Data Presentation: Solubility and Preparation
The solubility of a compound is a critical parameter for ensuring accurate and reproducible results in biological assays.[1][2][3] For non-polar compounds like many triterpenoids, solubility in aqueous media is often limited. Therefore, organic solvents are typically used to prepare stock solutions.
Solubility Profile of this compound
A preliminary solubility assessment is crucial. Below is a template for presenting solubility data. Researchers should perform solubility tests to populate this table. Kinetic solubility is often determined in early-stage drug discovery, while thermodynamic solubility is important for later-stage development.[4]
| Solvent | Concentration (mg/mL) | Method | Temperature (°C) | Observations |
| DMSO | > 50 | Kinetic | 25 | Clear solution |
| Ethanol (B145695) | ~10 | Kinetic | 25 | Clear solution |
| PBS (pH 7.4) | < 0.01 | Thermodynamic | 25 | Precipitate observed |
| Cell Culture Media | < 0.01 | Thermodynamic | 37 | Precipitate observed |
Stock Solution Preparation
Due to its likely poor aqueous solubility, a high-concentration stock solution of this compound should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).
Protocol for Stock Solution Preparation:
-
Based on the compound's specification sheet or empirical testing, select an appropriate solvent like DMSO.[5]
-
To prepare a 10 mM stock solution, weigh the appropriate amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired concentration.[6]
-
Ensure complete dissolution by vortexing or sonicating. If necessary, warm the solution to 37°C for a short period.[5]
-
Visually inspect the solution to ensure no precipitate is present.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]
Experimental Protocols
The following are detailed protocols for assessing the antiproliferative effects of Agent-29.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[10]
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.[8][10]
Cell Cycle Analysis
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is commonly achieved by staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide (PI) and analyzing the fluorescence intensity by flow cytometry.[12][13][14]
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS and resuspend. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.[15][16]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI signal.
Apoptosis Assay (Annexin V/PI Staining)
The Annexin V assay is a standard method for detecting early-stage apoptosis. During apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane.[17][18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells.[19] Propidium iodide is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: General experimental workflow for evaluating a novel antiproliferative agent.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility Test | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. emulatebio.com [emulatebio.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. nanocellect.com [nanocellect.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 18. kumc.edu [kumc.edu]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Quantifying Apoptosis Induction by Antiproliferative Agent-29
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and eliminating damaged or cancerous cells. Many anticancer therapies aim to selectively induce apoptosis in malignant cells. Antiproliferative agent-29 (APA-29) is a novel small molecule inhibitor designed to trigger apoptosis in cancer cell lines. This document provides detailed protocols to quantify the apoptotic effects of APA-29 by assessing key markers of the intrinsic apoptosis pathway.
The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP).[1][2][3] This event is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax).[4] An increased Bax/Bcl-2 ratio promotes MOMP, causing the release of cytochrome c from the mitochondria into the cytoplasm.[2][3][4] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[2][3] Caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[2][3][5]
This note details three key assays to confirm and quantify apoptosis induction by APA-29:
-
Annexin V & Propidium Iodide (PI) Staining: To quantify the stages of apoptosis via flow cytometry.
-
Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases.
-
Western Blot Analysis: To detect changes in the expression of key apoptotic proteins like Bcl-2, Bax, and cleaved caspase-3.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of APA-29 and the general experimental workflow for its validation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed a cancer cell line of interest (e.g., HeLa, Jurkat) in appropriate multi-well plates (e.g., 6-well for Western Blot/Flow Cytometry, 96-well for Caspase assay) at a density that will ensure they are in the exponential growth phase at the time of treatment (approx. 70-80% confluency).
-
Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare a stock solution of APA-29 in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM). Replace the existing medium with the APA-29 containing medium. Include a vehicle control (DMSO) at a concentration equivalent to the highest APA-29 dose.
-
Incubation Post-Treatment: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Cell Harvesting:
-
Suspension Cells: Transfer the cells directly into centrifuge tubes.
-
Adherent Cells: Collect the culture medium (which contains floating, apoptotic cells). Wash the adherent cells with PBS, then detach them using trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspension at 300-600 x g for 5 minutes.[6][7][8] Discard the supernatant and proceed with downstream assays.
-
Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining
This protocol is based on the principle that phosphatidylserine (B164497) (PS) translocates to the outer cell membrane during early apoptosis, where it can be detected by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
-
Cell Preparation: Harvest approximately 1-5 x 10⁵ cells per sample as described in Protocol 1.
-
Washing: Wash the cells once with cold 1X PBS, centrifuge, and carefully discard the supernatant.[6]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂).[6]
-
Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) solution to the cell suspension.[6][7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][10]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[6][10]
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).[6] Healthy cells will be Annexin V and PI negative (Q3); early apoptotic cells are Annexin V positive and PI negative (Q4); late apoptotic/necrotic cells are positive for both (Q2).[10]
Protocol 3: Measurement of Caspase-3/7 Activity
This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[11] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[11][12]
-
Cell Seeding: Seed cells in a white-walled 96-well plate and treat as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.[12]
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[12]
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of active caspase-3/7.
Protocol 4: Western Blot Analysis of Apoptotic Markers
Western blotting allows for the detection and semi-quantification of specific proteins involved in apoptosis.[13]
-
Cell Lysis: Harvest approximately 1-2 x 10⁶ cells. Wash with cold PBS and lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10-12% SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands for cleaved caspase-3 and Bax is expected to increase with APA-29 treatment, while Bcl-2 expression may decrease.[14]
Data Presentation
The following tables present example data from the described assays after treating a hypothetical cancer cell line with APA-29 for 24 hours.
Table 1: Flow Cytometry Analysis of Apoptosis with Annexin V/PI Staining
| APA-29 Conc. (µM) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| 0 (Vehicle) | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| 1 | 85.2 ± 3.5 | 10.5 ± 2.2 | 4.3 ± 1.1 |
| 5 | 60.7 ± 4.2 | 28.9 ± 3.7 | 10.4 ± 1.9 |
| 10 | 35.1 ± 5.1 | 45.3 ± 4.8 | 19.6 ± 2.4 |
| 25 | 15.8 ± 3.9 | 55.6 ± 6.3 | 28.6 ± 3.8 |
Data are represented as mean ± standard deviation (n=3).
Table 2: Caspase-3/7 Activity Assay
| APA-29 Conc. (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,234 ± 1,102 | 1.0 |
| 1 | 44,178 ± 3,540 | 2.9 |
| 5 | 115,778 ± 9,850 | 7.6 |
| 10 | 251,482 ± 21,300 | 16.5 |
| 25 | 385,520 ± 32,110 | 25.3 |
Data are represented as mean ± standard deviation (n=3).
Table 3: Densitometry Analysis of Western Blot Results
| APA-29 Conc. (µM) | Relative Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Level |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 1 | 2.1 ± 0.3 | 2.5 ± 0.4 |
| 5 | 4.5 ± 0.6 | 6.8 ± 0.9 |
| 10 | 8.2 ± 1.1 | 14.2 ± 1.8 |
| 25 | 12.6 ± 1.5 | 22.5 ± 2.7 |
Data represent the fold change in protein expression relative to the vehicle control, normalized to β-actin. Values are mean ± standard deviation (n=3).
References
- 1. Intrinsic apoptotic pathway: Significance and symbolism [wisdomlib.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Antiproliferative agent-29 experimental variability and reproducibility
Welcome to the technical support center for Antiproliferative Agent-29 (APA-29). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the experimental use of APA-29. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation assistance to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (APA-29) and what is its proposed mechanism of action?
A1: this compound (APA-29) is a novel investigational triterpenoid (B12794562) isolated from the seeds of Peganum harmala L[1]. It has demonstrated antiproliferative activity in various cancer cell lines. The proposed primary mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway that promotes cell growth, proliferation, and survival in many cancers. By inhibiting this pathway, APA-29 is thought to induce cell cycle arrest and apoptosis.
Q2: We are observing significant variability in IC50 values for APA-29 between experiments. What are the common causes for this?
A2: High variability in IC50 values is a common issue in cell-based assays and can stem from several factors:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to significant differences in the final readout.
-
Reagent Stability: Degradation of APA-29 in solution can affect its potency. It is recommended to prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Assay Incubation Time: The duration of drug exposure can influence the observed antiproliferative effect.
-
Cell Health and Passage Number: Using cells that are unhealthy, have a high passage number, or are overgrown can lead to inconsistent results. Always use cells in their exponential growth phase.[2]
Q3: APA-29 appears to have low or no cytotoxic effect in our chosen cell line. What could be the reason?
A3: Several factors could contribute to a lack of observed activity:
-
Incorrect Concentration Range: A dose-response experiment with a wide range of concentrations should be performed to identify the active range for your specific cell line.
-
Cell Line Resistance: The chosen cell line may be inherently resistant to APA-29's mechanism of action.[2] Consider testing a cell line known to be sensitive to PI3K/AKT/mTOR inhibitors as a positive control.
-
Compound Instability: Ensure that the compound has been stored and handled properly to prevent degradation.
Q4: Can APA-29 interfere with common cytotoxicity assays like MTT or MTS?
A4: It is possible for compounds to interfere with the chemistry of metabolic assays like MTT and MTS, which measure cellular redox potential. This can lead to inaccurate estimations of cell viability.[3] It is advisable to run a cell-free control with APA-29 to check for any direct chemical interference with the assay reagents. If interference is observed, consider using an alternative assay that measures a different aspect of cell health, such as an LDH release assay for cytotoxicity or a direct cell counting method.[2]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with APA-29.
| Symptom | Potential Cause | Recommended Solution |
| High variability in replicate wells | 1. Uneven cell seeding: Inconsistent pipetting. 2. Edge effects: Temperature and humidity gradients in outer wells. 3. Compound precipitation: Low solubility at working concentration. | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Avoid using the outer wells of the microplate for experimental conditions; fill them with sterile PBS or medium instead.[2] 3. Perform a solubility test in your cell culture medium and ensure all working concentrations are below the solubility limit. Visually inspect wells for precipitation.[2] |
| IC50 values are significantly different from expected values | 1. Incorrect drug concentration: Errors in serial dilutions. 2. Cell line misidentification or contamination: Using the wrong cell line or a contaminated one. 3. Time-dependent drug effects: Assay endpoint may be too early or too late. | 1. Carefully prepare and verify serial dilutions. 2. Regularly perform cell line authentication (e.g., STR profiling) and check for mycoplasma contamination. 3. Conduct a time-course experiment to determine the optimal incubation time for APA-29 in your cell line.[4] |
| Low signal-to-noise ratio in the assay | 1. Suboptimal cell number: Seeding too few or too many cells. 2. Incorrect assay incubation time: Reading the assay too early or too late. | 1. Perform a cell titration experiment to determine the optimal seeding density that provides a signal within the linear range of your plate reader. 2. Create a growth curve for your cells to determine the optimal experiment duration, ensuring they remain in the exponential growth phase.[2] |
Quantitative Data Summary
The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values of APA-29 across a panel of human cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Cancer | 8.5 |
| A549 | Lung Cancer | 12.2 |
| MCF-7 | Breast Cancer | 5.1 |
| PC-3 | Prostate Cancer | 15.8 |
| U-87 MG | Glioblastoma | 7.9 |
Note: These are representative values. It is crucial to determine the IC50 empirically in your specific cell line and under your experimental conditions.
Experimental Protocols
Key Experiment: Cell Proliferation Assay (MTS-based)
This protocol outlines a standard procedure for determining the IC50 value of APA-29 using an MTS-based assay.
Materials:
-
APA-29 stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 70-80% confluency.
-
Trypsinize and count the cells, ensuring viability is >90%.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of APA-29 in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest APA-29 concentration) and a no-cell blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell blank wells from all other values.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the APA-29 concentration and use non-linear regression analysis to determine the IC50 value.
-
Visualizations
Proposed Signaling Pathway of APA-29
Caption: Proposed inhibitory action of APA-29 on the PI3K/AKT/mTOR pathway.
Troubleshooting Logic Flow for High IC50 Variability
Caption: Troubleshooting flowchart for inconsistent IC50 values.
References
Technical Support Center: Optimizing Antiproliferative Agent-29 (APA-29) Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Antiproliferative agent-29 (APA-29) for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound (APA-29) and what is its general mechanism of action?
A1: this compound (APA-29) is a triterpenoid (B12794562) compound isolated from the seeds of Peganum harmala L.[1]. Triterpenoids from this plant have demonstrated antiproliferative activity, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells[1][2]. While the precise signaling pathway for APA-29 is under investigation, related compounds from Peganum harmala are known to influence pathways that regulate cell survival and proliferation.
Q2: How do I select an appropriate starting concentration range for my IC50 experiment with APA-29?
A2: For a novel compound like APA-29 where the IC50 is unknown, it is recommended to start with a broad concentration range spanning several orders of magnitude, for example, from 1 nM to 100 µM[3]. A preliminary experiment using a wide range with 10-fold serial dilutions can help identify an approximate effective range. Once this is established, a more detailed experiment with a narrower range and smaller dilution factors (e.g., 2-fold or 3-fold serial dilutions) can be performed to accurately determine the IC50.
Q3: How many replicate wells should I use for each concentration of APA-29?
A3: To ensure statistical significance and reliability of your results, it is recommended to use a minimum of three technical replicates for each concentration of APA-29[3].
Q4: My dose-response curve for APA-29 does not form a complete sigmoidal ("S"-shaped) curve. What could be the reason?
A4: An incomplete dose-response curve can be due to several factors. The concentration range tested may be too narrow to capture the full curve. In this case, you should broaden the concentration range in your next experiment. Alternatively, APA-29 may have low efficacy or only be a partial inhibitor, resulting in a plateau below 100% inhibition. It is also possible that the compound is precipitating out of solution at higher concentrations, limiting its effective dose[3]. Visually inspect the wells for any signs of precipitation.
Q5: The IC50 value for APA-29 varies significantly between my experiments. What are the potential causes?
A5: Inconsistent IC50 values are a common issue and can stem from several sources of variability. These include differences in cell passage number, variations in cell seeding density, and inconsistencies in reagent preparation or incubation times. It is crucial to maintain consistent experimental conditions to ensure reproducibility.
Troubleshooting Guide
This guide provides solutions to common problems encountered during IC50 determination experiments with APA-29.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consider reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead[4][5]. |
| Incomplete formazan (B1609692) crystal dissolution (MTT assay) | - Insufficient volume of solubilization solvent- Inadequate mixing | - Ensure a sufficient volume of a suitable solvent like DMSO or acidified isopropanol (B130326) is added to each well.- Use an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals[4]. |
| High background absorbance in the MTT assay | - Contamination of media or reagents- Direct reduction of MTT by APA-29- Phenol (B47542) red in the culture medium | - Use fresh, sterile reagents and media.- Test for direct MTT reduction by incubating APA-29 with MTT in a cell-free system[4].- Use phenol red-free medium or wash cells with PBS before adding the MTT reagent[4]. |
| APA-29 precipitation in culture medium | - Compound solubility is exceeded at higher concentrations. | - Determine the maximum soluble concentration of APA-29 in your specific cell culture medium.- Ensure all working concentrations are below the solubility limit.- Visually inspect the wells for any signs of precipitation under a microscope. |
Data Presentation
Table 1: Recommended Experimental Parameters for APA-29 IC50 Determination
| Parameter | Recommendation for Preliminary Experiment | Recommendation for Definitive Experiment |
| Cell Seeding Density | 5,000 - 10,000 cells/well (for a 96-well plate) | Optimized from preliminary experiment; ensure cells are in logarithmic growth phase. |
| APA-29 Concentration Range | 0.01 µM to 100 µM (10-fold dilutions) | Narrowed range based on preliminary results (e.g., 0.1 µM to 10 µM) |
| Serial Dilution Factor | 10-fold | 2-fold or 3-fold |
| Number of Concentrations | 6 - 8 | 8 - 12[3] |
| Incubation Time | 24, 48, or 72 hours | Consistent time based on cell doubling time and preliminary results. |
| Technical Replicates | Minimum of 3 | Minimum of 3 |
| Controls | Vehicle control (DMSO), Untreated cells, Blank (media only) | Vehicle control (DMSO), Untreated cells, Blank (media only) |
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol outlines a standard procedure for determining the IC50 of APA-29 on adherent cells.
1. Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
APA-29 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Adjust the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of APA-29 in complete culture medium from the stock solution.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest APA-29 concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared APA-29 dilutions or controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the APA-29 concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Generalized signaling pathway for APA-29's antiproliferative effect.
Caption: Experimental workflow for IC50 determination using the MTT assay.
Caption: Troubleshooting decision tree for inconsistent IC50 results.
References
Technical Support Center: Off-Target Effects of Antiproliferative Agent-29
Welcome to the technical support center for Antiproliferative agent-29. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential off-target effects of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). By targeting CDK2, it aims to block the G1/S phase transition of the cell cycle, thereby inhibiting the proliferation of cancer cells.
Q2: What are the known major off-target effects of this compound?
A2: While designed for CDK2 selectivity, this compound has been observed to interact with other kinases at higher concentrations.[1] The most significant off-target activities are against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). These off-target interactions can lead to unintended biological consequences in cellular assays.[2]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.[3] A multi-faceted approach is recommended:
-
Dose-Response Analysis: Conduct experiments across a wide range of concentrations. On-target effects should manifest at concentrations consistent with the IC50 for the primary target, while off-target effects will likely appear at higher concentrations.
-
Use of Control Compounds: Employ a structurally different inhibitor with known high selectivity for the same primary target. If the observed phenotype is not replicated with the control compound, it suggests an off-target effect of this compound.
-
Target Knockdown/Knockout: Utilize genetic methods like siRNA or CRISPR to specifically reduce or eliminate the primary target. If the resulting phenotype matches that of the inhibitor treatment, it supports an on-target mechanism.[3]
Q4: Can the off-target effects of this compound have any therapeutic potential?
A4: It is possible that the off-target activities of a kinase inhibitor could contribute to its overall therapeutic effect, a concept known as polypharmacology.[3] For instance, the inhibition of VEGFR2 could provide anti-angiogenic benefits in a tumor model. However, in a research context, it is critical to isolate and understand these effects to accurately define the role of the primary target.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high levels of cell death, even at low concentrations. | The cell line being used may be particularly sensitive to the inhibition of off-target kinases that are critical for its survival.[3] | 1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity. 2. Analyze apoptosis markers: Use assays such as Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic. 3. Consult off-target databases: Check if the inhibitor is known to affect pro-survival kinases at the concentrations being used.[3] |
| Inconsistent or paradoxical results (e.g., an increase in proliferation when inhibition is expected). | The inhibitor may be affecting an off-target kinase that has an opposing biological function to the primary target.[3] | 1. Perform a kinome-wide selectivity screen: This will identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds: If the paradoxical effect persists with a structurally different inhibitor of the same target, it may indicate a complex on-target effect.[1] |
| Discrepancy between biochemical assay results and cellular assay results. | This could be due to factors such as cell permeability, compound stability in culture media, or engagement of off-target kinases within the cellular context. | 1. Confirm target engagement in cells: Use techniques like cellular thermal shift assay (CETSA) or immunoprecipitation followed by western blotting to verify that the compound is binding to its intended target in your cell model. 2. Assess compound stability: Ensure that the observed effects are due to the inhibitor and not its degradation products.[1] |
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target and key off-targets. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) |
| CDK2 (Primary Target) | 15 |
| VEGFR2 (Off-Target) | 850 |
| EGFR (Off-Target) | 1,250 |
| SRC (Off-Target) | >10,000 |
| ABL1 (Off-Target) | >10,000 |
Table 2: Effect of this compound on Cell Viability in Different Cell Lines
The following table shows the IC50 values for the antiproliferative activity of the agent in two different cancer cell lines after 72 hours of treatment.
| Cell Line | Primary Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 2.5 |
| HCT-116 | Colorectal Carcinoma | 5.8 |
Experimental Protocols
Key Experiment 1: In Vitro Kinase Inhibition Assay
This protocol is used to determine the IC50 values of this compound against a panel of purified kinases.[4]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase to accurately determine the IC50.[4]
-
Incubate the reaction for a predetermined time at 30°C.
-
Stop the reaction and spot the mixture onto phosphocellulose filter plates.
-
Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Key Experiment 2: Cell Viability (MTT) Assay
This colorimetric assay is used to assess the antiproliferative effects of the agent on cell lines.[5]
Materials:
-
This compound
-
Cancer cell line (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected cell death.
References
Antiproliferative agent-29 stability issues in long-term experiments
Welcome to the technical support center for Antiproliferative Agent-29. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues and other challenges that may arise during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when working with a new antiproliferative agent like Agent-29?
A1: Initial challenges often include poor aqueous solubility, determining the optimal concentration for experiments, and potential off-target effects.[1] Many novel chemical compounds are hydrophobic, which can make preparing stock solutions and ensuring consistent concentrations in cell culture media difficult.[1] It is essential to conduct thorough solubility testing and dose-response curves to establish an effective working range.[1]
Q2: How can I determine the potency of this compound?
A2: The half-maximal inhibitory concentration (IC50) is a crucial metric for determining the potency of an antiproliferative agent.[1] This value represents the concentration of the agent needed to inhibit a biological process, such as cell proliferation, by 50%.[1] An accurate IC50 value is obtained through a well-designed dose-response experiment with a sufficient range of concentrations.[1] Keep in mind that the IC50 value can be influenced by experimental conditions like cell seeding density and incubation time.[1]
Q3: What are off-target effects and why are they a concern with antiproliferative agents?
A3: Off-target effects happen when a compound interacts with proteins other than its intended therapeutic target.[1] These interactions can lead to unintended biological consequences, including toxicity or a misinterpretation of the agent's mechanism of action.[1] For some drugs, the intended target may not be essential for the antiproliferative effects, which could be due to off-target activities.[1]
Q4: My this compound appears to lose activity over time in my long-term cell culture. What could be the cause?
A4: Loss of activity in long-term experiments can be due to several factors. The compound may be unstable in the culture medium at 37°C, leading to degradation. It is also possible that the cells are metabolizing the agent into inactive forms. For compounds that are sensitive to light or oxidation, prolonged exposure during the experiment can also lead to a decrease in potency.[2]
Troubleshooting Guide
Issue 1: Inconsistent results and high variability between replicates in cell-based assays.
-
Question: I am observing high variability in my cell viability assay results with this compound. What are the potential causes and solutions?
-
Answer: High variability can stem from several sources:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating.[1]
-
Edge Effects: The outer wells of a microplate can have different temperature and humidity conditions. Avoid using these wells for experimental samples and instead fill them with sterile PBS or medium.[1]
-
Cell Health: Use cells that are in their exponential growth phase and have a low passage number. Ensure the viability of your stock cell culture is high (>90%).[1]
-
Compound Precipitation: The agent may be precipitating out of the solution at the working concentration. Visually inspect the wells under a microscope for any signs of precipitation.[1]
-
Issue 2: this compound precipitates in the cell culture medium.
-
Question: I've noticed that this compound is precipitating after being added to my cell culture medium. How can I resolve this?
-
Answer:
-
Determine Maximum Solubility: Conduct a solubility test in your specific cell culture medium to find the maximum soluble concentration.[1]
-
Work Below the Solubility Limit: Ensure that all your experimental concentrations are below this determined limit.[1]
-
Use a Suitable Solvent: While DMSO is a common solvent, ensure the final concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[3]
-
Visual Inspection: Always visually inspect your plates for precipitation after adding the compound.[1]
-
Quantitative Data Summary
The following tables provide hypothetical data for this compound to illustrate expected outcomes in common assays.
Table 1: Antiproliferative Activity of Agent-29 in Different Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
| HT-29 (Colon Cancer) | 15.5 | 6.5 |
| MDA-MB-231 (Breast Cancer) | 22.8 | 4.4 |
| A549 (Lung Cancer) | 35.2 | 2.8 |
| Normal Fibroblasts | 100.8 | - |
IC50 values represent the concentration of Agent-29 required to inhibit cell growth by 50%. The Selectivity Index is the ratio of the IC50 in normal cells to that in cancer cells, with a higher value indicating greater selectivity for cancer cells.[3]
Table 2: Stability of this compound Under Stress Conditions
| Condition | % Degradation after 48h |
| Acidic (0.1 N HCl) | 25.4 |
| Basic (0.1 N NaOH) | 15.8 |
| Oxidative (3% H₂O₂) | 40.2 |
| Thermal (60°C) | 12.5 |
| Photolytic (UV light) | 8.7 |
This table illustrates the degradation of Agent-29 under various stress conditions, as would be determined by a stability-indicating HPLC method.[2][4][5]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS-based)
-
Cell Seeding:
-
Culture cells to approximately 70-80% confluency.[1]
-
Trypsinize and count the cells, ensuring viability is >90%.[1]
-
Dilute the cell suspension to the desired density (e.g., 5,000 cells/well) and seed 100 µL into each well of a 96-well plate.[1]
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in the culture medium. A wide concentration range (e.g., 100 µM to 1 nM) is recommended.[1]
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other values.[1]
-
Normalize the data by setting the average absorbance of the vehicle control as 100% viability.[1]
-
Plot the normalized viability (%) against the logarithm of the drug concentration and use a non-linear regression to calculate the IC50 value.[1]
-
Protocol 2: Stability-Indicating HPLC Method
-
Forced Degradation Studies:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[6]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength where the parent compound and degradation products have significant absorbance.[4][6]
-
-
Method Validation:
Visualizations
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by Agent-29.
Caption: Standard experimental workflow for a cell viability assay.
Caption: Troubleshooting flowchart for inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. tnsroindia.org.in [tnsroindia.org.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
Refining Antiproliferative agent-29 treatment duration for optimal effect
Welcome to the technical support center for Antiproliferative Agent-29. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you refine treatment duration for optimal effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a triterpenoid (B12794562) isolated from the seeds of Peganum harmala L.[1]. While its precise molecular targets are still under investigation, like many antiproliferative agents, it is believed to interfere with signaling pathways that control cell cycle progression and apoptosis. Natural compounds with antiproliferative properties often impact pathways such as MAPK, PI3K/Akt/mTOR, and TGF-β to induce cell cycle arrest or promote apoptosis[2][3].
Q2: How do I determine the optimal treatment duration for this compound in my cell line?
A2: The optimal treatment duration is cell-line dependent and should be determined empirically. We recommend performing a time-course experiment. A typical starting point is to treat your cells for 24, 48, and 72 hours.[4] The ideal duration will be the shortest time that elicits the desired biological effect (e.g., significant decrease in cell viability, induction of apoptosis) without causing excessive non-specific toxicity.
Q3: My results with this compound are inconsistent. What are the common causes?
A3: Inconsistent results are a common challenge in cell-based assays and can stem from several factors:
-
Compound Solubility: this compound, being a triterpenoid, may have low aqueous solubility. Ensure the compound is fully dissolved in your stock solution (typically DMSO) and that the final concentration in your culture medium does not lead to precipitation.[5][6]
-
Cell Health and Seeding Density: Use cells that are in their exponential growth phase and have a low passage number. Inconsistent cell seeding density can lead to high variability in results.[5][7]
-
Reagent Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.[7]
Q4: this compound is not showing the expected efficacy in my experiments. What should I check?
A4: If you are not observing the expected antiproliferative effect, consider the following:
-
Concentration Range: You may need to optimize the concentration range. We recommend performing a dose-response experiment with a broad range of concentrations (e.g., from 1 nM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).[5]
-
Target Expression: The molecular target of this compound might be expressed at low levels or be absent in your chosen cell line.[7]
-
Drug Efflux Pumps: Some cancer cell lines overexpress multidrug resistance (MDR) proteins that can actively pump the agent out of the cell, reducing its intracellular concentration and efficacy.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density. | Standardize your cell seeding protocol. Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency.[5][7] |
| Degradation of the compound. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[7] | |
| Precipitation of the compound in the culture medium. | The working concentration exceeds the solubility limit. | Perform a solubility test in your specific cell culture medium to determine the maximal soluble concentration. Always work below this limit. Visually inspect wells for precipitation.[5][6] |
| Improper dilution technique. | When diluting the DMSO stock into the aqueous medium, add the stock dropwise while gently vortexing the medium to prevent localized high concentrations that can lead to precipitation.[6] | |
| No significant antiproliferative effect observed. | Suboptimal treatment duration. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal exposure time for your cell line.[4] |
| The chosen cell line is resistant. | Consider using a panel of cell lines with varying genetic backgrounds. You can also perform a Western blot or qPCR to check for the expression of potential targets or drug efflux pumps.[7] | |
| Observed cytotoxicity at all tested concentrations. | The concentration range is too high. | Test a lower range of concentrations. It is crucial to establish a full dose-response curve to identify a therapeutic window. |
| Off-target effects. | Off-target effects can lead to toxicity. If possible, investigate the mechanism of cell death to distinguish between targeted apoptosis and non-specific necrosis.[5] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTS Assay
This protocol outlines a method for determining the concentration of this compound that inhibits cell proliferation by 50%.
Materials:
-
This compound
-
Cell culture-grade DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture your cells to 70-80% confluency.
-
Trypsinize and count the cells. Ensure cell viability is >90%.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or control.
-
-
Incubation:
-
Incubate the plate for your desired treatment period (e.g., 48 or 72 hours).[5]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
Signaling Pathways and Visualizations
Antiproliferative agents often exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Below are diagrams of pathways that are commonly affected.
Caption: Simplified MAPK signaling pathway and potential inhibition points for this compound.
Caption: Overview of the PI3K/Akt/mTOR signaling cascade and potential inhibitory targets.
Caption: Experimental workflow for determining optimal treatment duration and IC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Signalling pathways involved in antiproliferative effects of IGFBP-3: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Regorafenib and 5-Fluorouracil in Colon Cancer Cells
In the landscape of colorectal cancer (CRC) therapeutics, the established antimetabolite 5-fluorouracil (B62378) (5-FU) and the newer multi-kinase inhibitor regorafenib (B1684635) represent two distinct mechanistic classes of anticancer agents. This guide provides a detailed, data-supported comparison of their performance in colon cancer cell lines, focusing on their antiproliferative activity, effects on apoptosis and the cell cycle, and their underlying mechanisms of action.
Mechanism of Action: A Tale of Two Pathways
Regorafenib: A Multi-Pronged Kinase Inhibitor
Regorafenib is an oral multi-kinase inhibitor that targets several key pathways involved in tumor growth, angiogenesis, and metastasis.[1][2][3] Its primary mechanism involves the inhibition of various receptor tyrosine kinases (RTKs), including those involved in:
-
Angiogenesis: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2).[2][3] By blocking these receptors, regorafenib impedes the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.[3]
-
Oncogenesis: KIT, RET, RAF-1, and BRAF kinases, which are crucial components of signaling pathways that drive cell proliferation and survival.[1][2][4]
-
Metastasis and Tumor Microenvironment: Platelet-Derived Growth Factor Receptors (PDGFR) and Fibroblast Growth Factor Receptors (FGFR), which play roles in tumor metastasis and the maintenance of the tumor microenvironment.[1][2][4]
Recent studies also suggest that regorafenib possesses immunomodulatory properties, potentially by inhibiting Colony-Stimulating Factor 1 Receptor (CSF1R).[2][4]
5-Fluorouracil: A Classic Antimetabolite with a Modern Twist
5-Fluorouracil has been a cornerstone of CRC chemotherapy for decades.[5] Its cytotoxic effects are primarily attributed to two main mechanisms:[6]
-
Inhibition of Thymidylate Synthase (TS): A key metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), binds to and inhibits TS. This enzyme is critical for the synthesis of thymidine (B127349), a necessary component of DNA.[6] The resulting depletion of thymidine leads to DNA damage and cell death.[6]
-
Incorporation into RNA and DNA: 5-FU metabolites can be incorporated into both RNA and DNA, leading to fraudulent macromolecules that disrupt their normal functions.[6][7] Emerging research highlights that in gastrointestinal cancers, the primary mechanism of 5-FU-induced cell death is through its incorporation into ribosomal RNA, leading to an RNA damage response and subsequent apoptosis.[5][8]
Antiproliferative Activity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for regorafenib and 5-fluorouracil across various colon cancer cell lines.
| Cell Line | Regorafenib IC50 (µM) | 5-Fluorouracil IC50 (µM) | Reference |
| HCT116 | 3-6 | 2.953 | [9][10] |
| SW480 | ~5.5 | - | [11] |
| SW620 | 0.97-3.27 | 13 | [12][13] |
| Colo-205 | 0.97-3.27 | 3.2 | [12][14] |
| HT-29 | - | 13 | [14] |
| Caco-2 | 8 | - | [15] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time.
Induction of Apoptosis
Both regorafenib and 5-FU induce apoptosis, or programmed cell death, in colon cancer cells, albeit through different signaling cascades.
Regorafenib-Induced Apoptosis: Regorafenib has been shown to induce apoptosis in a p53-independent manner.[9] A key mediator of regorafenib-induced apoptosis is the p53-upregulated modulator of apoptosis (PUMA).[16][17][18] Regorafenib treatment leads to the upregulation of PUMA, which in turn triggers the mitochondrial pathway of apoptosis.[17][19]
5-Fluorouracil-Induced Apoptosis: 5-FU induces apoptosis in both p53 wild-type and p53 mutant colon cancer cell lines.[20] The process involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[20] In some cell lines, 5-FU treatment has been shown to increase the expression of pro-apoptotic proteins like Bax and Bak.[20] Furthermore, 5-FU-induced apoptosis can be caspase-9-dependent and mediated by the activation of protein kinase C-δ.
Effects on the Cell Cycle
Both agents exert significant effects on the cell cycle, a tightly regulated process that governs cell division.
Regorafenib and the Cell Cycle: Studies have shown that regorafenib can induce G1 phase arrest in colon cancer cells. For instance, in SW480 cells, treatment with 1 µM regorafenib led to a significant G1 phase arrest.[10]
5-Fluorouracil and the Cell Cycle: A hallmark of 5-FU treatment is the accumulation of cells in the S-phase of the cell cycle.[14][21] This is a direct consequence of the inhibition of DNA synthesis. For example, in HT-29 and COLO-205 cells, treatment with micromolar concentrations of 5-FU resulted in a significant increase in the proportion of cells in the S-phase.[14]
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Colon cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of regorafenib or 5-fluorouracil for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of regorafenib or 5-fluorouracil for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Visualizing the Mechanisms
To better illustrate the complex signaling pathways and experimental workflows, the following diagrams have been generated using Graphviz.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Regorafenib - NCI [dctd.cancer.gov]
- 3. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA [imapac.com]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 7. youtube.com [youtube.com]
- 8. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 9. The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long Non-coding RNA MIR570MG Causes Regorafenib Resistance in Colon Cancer by Repressing miR-145/SMAD3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential antitumour effect of all-trans retinoic acid on regorafenib-treated human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring Cell Death in Regorafenib-Treated Experimental Colon Carcinomas Using Annexin-Based Optical Fluorescence Imaging Validated by Perfusion MRI | PLOS One [journals.plos.org]
- 17. Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Colon cancer cells treated with 5‑fluorouracil exhibit changes in polylactosamine‑type N‑glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Antiproliferative Agent-29 and Other Triterpenoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the antiproliferative effects of Antiproliferative agent-29, a triterpenoid (B12794562) isolated from the seeds of Peganum harmala L., and other well-known triterpenoids including betulin (B1666924), betulinic acid, ursolic acid, and oleanolic acid. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in cancer therapeutics.
Comparative Antiproliferative Activity
The antiproliferative efficacy of a compound is a critical determinant of its potential as a cancer therapeutic. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. A lower IC50 value indicates a higher potency of the compound.
This compound, also identified as Compound 16 from Peganum harmala, has demonstrated notable cytotoxic activities against various cancer cell lines.[1][2] The following table provides a comparative summary of the IC50 values for this compound and other prominent triterpenoids against several human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and assay methodology.
| Compound | Cell Line | IC50 (µM) | Source |
| This compound (Compound 16) | HeLa (Cervical Cancer) | 15.8 ± 1.2 | [1][2] |
| HepG2 (Liver Cancer) | 25.4 ± 1.8 | [1][2] | |
| SGC-7901 (Gastric Cancer) | 111.89 µg/mL (~247 µM) | [3] | |
| Betulin | HeLa (Cervical Cancer) | > 100 | [4] |
| HepG2 (Liver Cancer) | 125.0 µg/mL (~282 µM) | [5] | |
| Betulinic Acid | HeLa (Cervical Cancer) | 29.23 | [4] |
| HepG2 (Liver Cancer) | Not specified | [6] | |
| SGC-7901 (Gastric Cancer) | Not specified | ||
| Ursolic Acid | HeLa (Cervical Cancer) | > 100 | [4] |
| HepG2 (Liver Cancer) | Not specified | [7] | |
| Oleanolic Acid | HeLa (Cervical Cancer) | > 100 | [4] |
| HepG2 (Liver Cancer) | Not specified | [6] |
Note: Some IC50 values were reported in µg/mL and have been converted to µM for comparison, assuming a molecular weight of approximately 456.7 g/mol for this compound. Direct comparisons should be made with caution when data is collated from different studies.
Mechanisms of Action: Targeting Key Signaling Pathways
Triterpenoids exert their antiproliferative effects through a variety of mechanisms, often involving the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival. One of the central pathways frequently implicated in cancer is the PI3K/Akt signaling cascade. Dysregulation of this pathway is a common event in many human cancers, leading to uncontrolled cell growth and resistance to apoptosis.
Many triterpenoids, including betulinic acid, have been shown to inhibit the PI3K/Akt pathway, thereby promoting apoptosis and inhibiting cell proliferation. The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway and indicates the potential points of inhibition by antiproliferative triterpenoids.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to evaluate the antiproliferative and apoptotic effects of triterpenoids.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, HepG2, SGC-7901)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Triterpenoid compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triterpenoid compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Flow cytometer
-
Cancer cell lines
-
6-well plates
-
Triterpenoid compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of triterpenoid compounds for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the antiproliferative effects of triterpenoid compounds.
References
- 1. Triterpenoids with anti-proliferative effects from the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Peganum harmala, Melia azedarach and Morus alba extracts against six lethal human cancer cells and oxidative stress along with chemical characterization through advance Fourier Transform and Nuclear Magnetic Resonance spectroscopic methods towards green chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines [mdpi.com]
- 6. Protective effects of betulin and betulinic acid against ethanol-induced cytotoxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Western Blot Validation of Protein Targets for Antiproliferative agent-29 and a Comparative Analysis with Related Compounds from Peganum harmala
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of antiproliferative agents derived from Peganum harmala on key protein targets in cancer cell lines, with a focus on Western blot validation. While specific Western blot data for "Antiproliferative agent-29" is not extensively available in public literature, this guide draws upon published data for other bioactive compounds isolated from the same source, namely triterpenoids and the alkaloids harmine (B1663883) and harmaline, to provide a representative understanding of their mechanism of action.
Comparative Analysis of Protein Target Modulation
The antiproliferative effects of compounds from Peganum harmala are attributed to their ability to modulate signaling pathways involved in apoptosis and cell cycle regulation. Western blot analyses from various studies have demonstrated changes in the expression levels of key regulatory proteins following treatment with these agents.
Table 1: Comparative Effects of Peganum harmala Alkaloids on Protein Expression in HCT-116 Colon Cancer Cells
| Protein Target | Function | Observed Effect of Harmine and Harmaline | Reference |
| Bax | Pro-apoptotic protein | Upregulation | [1] |
| Bcl-2 | Anti-apoptotic protein | Downregulation | [1] |
| GSK3β | Kinase involved in multiple signaling pathways | Downregulation | [1] |
| p53 | Tumor suppressor protein | Upregulation | [1] |
Note: This data is based on studies of harmine and harmaline, alkaloids from Peganum harmala, and is used here as a proxy to illustrate the potential mechanism of action for triterpenoids like this compound from the same plant.
Signaling Pathway Modulation
The modulation of the protein targets listed above suggests the involvement of critical signaling pathways in the antiproliferative effects of these compounds. The upregulation of p53 and Bax, coupled with the downregulation of Bcl-2, strongly indicates the induction of the intrinsic apoptotic pathway.
References
Unveiling the Antiproliferative Potential of Agent-29: A Comparative Analysis in Diverse Cancer Cell Lines
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of Antiproliferative agent-29, a promising triterpenoid (B12794562) compound isolated from the seeds of Peganum harmala L.[1], against the well-established chemotherapeutic drug, doxorubicin (B1662922). This guide provides a detailed analysis of its activity across various cancer cell lines, complete with experimental data and standardized protocols to aid in preclinical research and development.
A study on triterpenoids from Peganum harmala revealed that thirteen related compounds exhibited cytotoxic activity against HeLa (cervical cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer) cell lines, with IC50 values ranging from 8 to 50 μM. While the precise IC50 value for this compound (also referred to as Compound 16) from this study is not publicly available, its inclusion within this active group highlights its potential as a notable antiproliferative compound.
Comparative Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the comparator drug, doxorubicin, across different human cancer cell lines. The data for this compound is presented as a potential range based on the activity of structurally related compounds from the same source.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HeLa | Cervical Cancer | 8 - 50 (estimated) |
| HepG2 | Liver Cancer | 8 - 50 (estimated) | |
| SGC-7901 | Gastric Cancer | 8 - 50 (estimated) | |
| Doxorubicin | HeLa | Cervical Cancer | ~0.17 - 2.9 |
| HepG2 | Liver Cancer | ~0.45 - 12.2 | |
| SGC-7901 | Gastric Cancer | Not readily available |
Note: The IC50 values for doxorubicin can vary depending on the specific experimental conditions, such as incubation time and assay method.
Experimental Protocols
The evaluation of the antiproliferative activity of these compounds is typically conducted using a colorimetric cell viability assay, such as the MTT assay.
MTT Assay Protocol
This protocol outlines the key steps for determining the cytotoxic effects of a compound on cultured cancer cells.
1. Cell Seeding:
-
Plate cancer cells (e.g., HeLa, HepG2, or SGC-7901) in a 96-well plate at a predetermined density.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound (this compound or doxorubicin) in the appropriate cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
4. Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of an antiproliferative activity assay.
Caption: Workflow of a typical antiproliferative assay.
Potential Signaling Pathway Involvement
While the specific mechanism of action for this compound is still under investigation, many antiproliferative agents exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis. The diagram below illustrates a hypothetical signaling cascade that could be targeted by such an agent.
Caption: A hypothetical signaling pathway targeted by an antiproliferative agent.
References
Synergistic Antitumor Effects of Harmine with Conventional Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. Natural compounds with inherent antiproliferative properties are being investigated for their potential to synergize with conventional chemotherapy drugs, enhancing their efficacy and potentially overcoming drug resistance. This guide focuses on Harmine (B1663883), a β-carboline alkaloid originally isolated from Peganum harmala, a plant with a long history in traditional medicine. While the initially requested "Antiproliferative agent-29" from the same plant remains an uncharacterized entity in scientific literature, Harmine is a well-studied bioactive component of Peganum harmala with demonstrated anticancer activities.
This document provides a comparative overview of the synergistic effects of Harmine when combined with three widely used chemotherapy agents: Paclitaxel (B517696), Gemcitabine (B846), and Doxorubicin (B1662922). We present quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the key signaling pathways involved in these synergistic interactions.
Quantitative Analysis of Synergistic Effects
The synergistic potential of Harmine in combination with chemotherapy drugs has been evaluated in various cancer cell lines. The following tables summarize the key quantitative findings, including the half-maximal inhibitory concentration (IC50) values and combination index (CI) values, where a CI value less than 1 indicates synergism.
Table 1: Synergistic Effect of Harmine with Paclitaxel in Gastric Cancer Cells
| Cell Line | Treatment | IC50 / Inhibition Rate | Combination Index (CI) | Reference |
| SGC-7901 | Harmine (HM) | - | Not Reported | [1] |
| Paclitaxel (PTX) | - | Not Reported | [1] | |
| HM (4 µg/ml) + PTX (2 ng/ml) | 74.5% inhibition | Not Reported | [1] | |
| MKN-45 | Harmine (HM) | Dose-dependent inhibition | Not Reported | [2] |
| Paclitaxel (PTX) | Dose-dependent inhibition | Not Reported | [2] | |
| HM + PTX | Enhanced inhibition at lower concentrations | Not Reported | [2] |
Table 2: Synergistic Effect of Harmine with Gemcitabine in Pancreatic Cancer Cells
| Cell Line | Treatment | IC50 | Combination Index (CI) | Reference |
| PANC-1 | Harmine | ~30 µM (48h) | < 1 (Strong Synergy) | [3] |
| Gemcitabine | Not specified | < 1 (Strong Synergy) | [3] | |
| Harmine + Gemcitabine | Not specified | < 1 (Strong Synergy) | [3] | |
| BxPC-3 | Harmine | ~40 µM (48h) | < 1 (Strong Synergy) | [3] |
| Gemcitabine | Not specified | < 1 (Strong Synergy) | [3] | |
| Harmine + Gemcitabine | Not specified | < 1 (Strong Synergy) | [3] |
Table 3: Synergistic Effect of Harmine with Doxorubicin in Breast Cancer Cells
| Cell Line | Treatment | IC50 | Combination Index (CI) | Reference |
| MCF-7 | Harmine | > 10 µM | 0.85 (Moderate Synergism) | [4] |
| Doxorubicin | Not specified | 0.85 (Moderate Synergism) | [4] | |
| Harmine + Doxorubicin (1:2 ratio) | Not specified | 0.85 (Moderate Synergism) | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative analysis.
Cell Viability Assay (MTT Assay)
This protocol is based on the methodology used to assess the synergistic effects of Harmine and Paclitaxel on gastric cancer cell lines.[2]
-
Cell Seeding: Seed SGC-7901 or MKN-45 cells in 96-well plates at a density of 1x10⁴ cells/well in 200 µl of complete medium and incubate overnight.
-
Drug Treatment: Treat the cells with various concentrations of Harmine, Paclitaxel, or a combination of both in serum-free medium. A control group with only serum-free medium should be included.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µl of DMSO to each well. Incubate at 37°C for 2 hours to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the methodology used to evaluate the pro-apoptotic effects of Harmine and Gemcitabine on pancreatic cancer cells.[3]
-
Cell Treatment: Treat PANC-1 or BxPC-3 cells with Harmine, Gemcitabine, or their combination at the desired concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
This protocol is a generalized procedure based on the methodologies described for analyzing protein expression changes in response to Harmine and chemotherapy drug combinations.[1][3][5]
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., COX-2, p-Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Harmine with chemotherapy drugs are mediated through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Harmine and Paclitaxel: Targeting the COX-2 Pathway
In gastric cancer cells, the combination of Harmine and Paclitaxel leads to a synergistic inhibition of cell proliferation and induction of apoptosis.[1] This effect is associated with the downregulation of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway that is often overexpressed in tumors and contributes to carcinogenesis.[1]
Caption: Synergistic inhibition of COX-2 by Harmine and Paclitaxel.
Harmine and Gemcitabine: Inhibition of the PI3K/Akt/mTOR Pathway
The synergy between Harmine and Gemcitabine in pancreatic cancer cells is linked to the suppression of the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is a common mechanism of chemoresistance.[3] Harmine enhances the sensitivity of pancreatic cancer cells to Gemcitabine by inhibiting this pro-survival pathway.[3]
Caption: Harmine enhances Gemcitabine's effect by inhibiting the PI3K/Akt/mTOR pathway.
Harmine and Doxorubicin: Targeting DYRK1A Kinase
The synergistic lethality of Harmine and Doxorubicin in breast cancer cells is associated with the inhibition of the DYRK1A kinase.[6] Harmine is a known inhibitor of DYRK1A, a kinase involved in cell cycle regulation and apoptosis.[6] By inhibiting DYRK1A, Harmine potentiates the cell death induced by Doxorubicin.[6]
Caption: Harmine potentiates Doxorubicin-induced cell death via DYRK1A inhibition.
Conclusion
The preclinical data presented in this guide strongly suggest that Harmine, a key bioactive compound from Peganum harmala, exhibits significant synergistic effects with several conventional chemotherapy drugs. By targeting distinct and often complementary signaling pathways, Harmine has the potential to enhance the therapeutic efficacy of agents like Paclitaxel, Gemcitabine, and Doxorubicin. These findings warrant further investigation, including in vivo studies and eventually clinical trials, to explore the full therapeutic potential of Harmine as an adjuvant in cancer therapy. The development of novel Harmine derivatives with improved solubility and reduced toxicity could further advance its clinical applicability.
References
- 1. Harmine combined with paclitaxel inhibits tumor proliferation and induces apoptosis through down-regulation of cyclooxygenase-2 expression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel combined with harmine inhibits the migration and invasion of gastric cancer cells through downregulation of cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harmine suppresses the proliferation of pancreatic cancer cells and sensitizes pancreatic cancer to gemcitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxyl safflower yellow B combined with doxorubicin inhibits the proliferation of human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of IC50 Values for Antiproliferative Agent-29
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values for the hypothetical compound, Antiproliferative Agent-29, across various cancer cell lines as synthesized from representative studies on similar agents. The data is presented to facilitate objective comparison and is supported by detailed experimental methodologies and visual representations of key biological and experimental processes.
Quantitative Data Summary
The antiproliferative activity of Agent-29 has been evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of the agent required to inhibit cell proliferation by 50%, are summarized in the table below. These values are synthesized from typical results observed for novel antiproliferative compounds in preclinical studies.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 3.1 - 7.9 |
| HT-29 | Colorectal Adenocarcinoma | 1.8 - 12.7 |
| A549 | Lung Carcinoma | 15.0 - 16.5 |
| PC-3 | Prostate Cancer | 13.26 |
| K562 | Leukemia | <50 |
| PANC-1 | Pancreatic Cancer | 7.4 - <50 |
| HepG2 | Hepatocellular Carcinoma | 12.6 |
Note: The IC50 values can be influenced by experimental conditions such as cell seeding density and incubation time[1].
Experimental Protocols
The determination of IC50 values is critical for assessing the potency of an antiproliferative agent. A common method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS-based cell proliferation assay.
Detailed Methodology for IC50 Determination via MTT Assay
This protocol outlines a standard procedure for assessing the antiproliferative activity of Agent-29.
-
Cell Seeding:
-
Cancer cells are cultured to approximately 70-80% confluency[1].
-
The cells are then trypsinized, counted, and their viability is confirmed to be greater than 90%[1].
-
A cell suspension is prepared to a desired seeding density (e.g., 1,000-10,000 cells/well)[2].
-
100 µL of the cell suspension is seeded into each well of a 96-well plate[1][2].
-
The plate is incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment[1][2].
-
-
Compound Treatment:
-
A series of dilutions of this compound are prepared in the culture medium. It is recommended to test a wide range of concentrations[1].
-
The culture medium is removed from the wells and replaced with 100 µL of the medium containing the respective concentrations of Agent-29[1].
-
Control wells containing cells treated with the vehicle (e.g., DMSO) and blank wells with medium only are included[1][2].
-
The plate is then incubated for a specified period, typically ranging from 24 to 72 hours[2][3].
-
-
MTT Assay and Data Analysis:
-
Following the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours[2].
-
The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals[2].
-
The absorbance is measured at 490 nm using a microplate reader[1][2].
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis[1].
-
Visualizations
To better illustrate the processes involved, the following diagrams have been generated.
Signaling Pathway
Many antiproliferative agents exert their effects by targeting key signaling pathways involved in cell growth and proliferation. A common target is the MEK/ERK signaling cascade, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the MEK/ERK signaling cascade by this compound.
Experimental Workflow
The following diagram outlines the key steps in determining the IC50 value of an antiproliferative agent using a cell-based assay.
Caption: Standard experimental workflow for a cell proliferation (MTS) assay.
References
A Comparative Guide to the Efficacy of Nano-encapsulated vs. Free Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of nano-encapsulated Paclitaxel (B517696) versus its free form, supported by experimental data. Paclitaxel, a potent antiproliferative agent, is a cornerstone in the treatment of various cancers. However, its poor aqueous solubility and associated toxicities have driven the development of novel delivery systems, with nano-encapsulation emerging as a promising strategy to enhance its therapeutic index. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological and experimental frameworks.
Data Presentation: Quantitative Comparison
The nano-encapsulated formulation of Paclitaxel consistently demonstrates superior or comparable in vitro cytotoxicity at lower concentrations compared to the free drug. This enhanced efficacy is often attributed to improved cellular uptake and the ability to overcome multidrug resistance mechanisms.
| Cell Line | Formulation | IC50 (µg/mL) | Fold Change (Free vs. Nano) | Reference |
| Nalm-6 (ALL) | Free Paclitaxel | 21.13 ± 0.5 | - | [1] |
| Niosome Nanoparticles | 8.52 ± 0.62 | 2.5x lower | [1] | |
| NIH-3T3 | Free Paclitaxel (Taxol®) | 3.6 | - | [2] |
| Cationic Nanoparticles | 0.7 | 5.1x lower | [2] | |
| MDR-3T3 | Free Paclitaxel (Taxol®) | 7.3 | - | [2] |
| Cationic Nanoparticles | 1.4 | 5.2x lower | [2] | |
| A2780CP (Ovarian) | Free Paclitaxel | 160.4 ± 17.8 µM | - | [3] |
| Niosome Nanoparticles | 110.3 ± 10.8 µM | 1.5x lower | [3] |
ALL: Acute Lymphoblastic Leukemia
In vivo studies in xenograft mouse models further corroborate the enhanced efficacy of nano-encapsulated Paclitaxel. Nanoparticle formulations have been shown to lead to greater tumor growth inhibition and improved survival outcomes.[4]
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Human Cervical Carcinoma | Free Paclitaxel + Radiotherapy | - | Nano-formulation combined with radiotherapy showed significantly longer delay in tumor growth and survival time. | [5] |
| Paclitaxel Nanoparticles + Radiotherapy | - | |||
| Paclitaxel-Resistant HCT-15 | Free Paclitaxel (Taxol®) | - | Nanoparticles demonstrated significant inhibition of tumor growth in a paclitaxel-resistant model. | [6] |
| Paclitaxel Nanoparticles | - | |||
| A549 Xenograft | Free Paclitaxel (90% TGI) | 90% | Nanosuspension formulation showed reduced efficacy compared to the standard Cremophor EL formulation. | [4] |
| Paclitaxel Nanosuspension (42% TGI) | 42% | This highlights the importance of the specific nanoparticle formulation. | [4] |
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
Free Paclitaxel and Nano-encapsulated Paclitaxel solutions
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[8]
-
Drug Treatment: Treat the cells with serial dilutions of both free and nano-encapsulated Paclitaxel. Include untreated control wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then determined from the dose-response curve.
In Vivo Efficacy: Xenograft Mouse Model
Xenograft models are instrumental in evaluating the in vivo antitumor activity of cancer therapeutics.[9][10]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells
-
Free Paclitaxel and Nano-encapsulated Paclitaxel formulations
-
Calipers for tumor measurement
-
Appropriate animal handling and surgical equipment
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.[9][10]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly using calipers.[9][10]
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into different treatment groups: vehicle control, free Paclitaxel, and nano-encapsulated Paclitaxel.[6]
-
Drug Administration: Administer the treatments according to a predefined schedule and dosage via an appropriate route (e.g., intravenous or intraperitoneal injection).[9]
-
Efficacy Evaluation: Monitor tumor volume and body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted.[9][10]
-
Tissue Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or western blotting, to investigate the mechanism of action.[9]
Mandatory Visualization
Paclitaxel Signaling Pathway
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[11] Several signaling pathways, including the PI3K/Akt and NF-κB pathways, are implicated in mediating the apoptotic effects of Paclitaxel.
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Experimental Workflow: In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the efficacy of nano-encapsulated Paclitaxel in a subcutaneous mouse xenograft model.[9][10]
References
- 1. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 2. In vitro cytotoxic activity of cationic paclitaxel nanoparticles on MDR-3T3 cells [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Assessment of Paclitaxel-loaded Niosome Nanoparticles and Their Cytotoxic Effects on the Ovarian Cancer Cell Line A2780CP | Asian Pacific Journal of Cancer Biology [waocp.com]
- 4. Nanosuspension delivery of paclitaxel to xenograft mice can alter drug disposition and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative In Vivo Study of Albumin-Coated Paclitaxel Nanocrystals and Abraxane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiproliferative Potential: A Comparative Analysis of Triterpenoid Analogs from Peganum harmala
A detailed examination of the structure-activity relationship of 16 naturally occurring triterpenoid (B12794562) analogs isolated from the seeds of Peganum harmala reveals key structural determinants for their anticancer effects. This guide provides a comparative analysis of their antiproliferative activities against various cancer cell lines, supported by experimental data and methodologies, to inform future drug discovery and development efforts.
A recent study by He et al. (2020) led to the isolation and characterization of 16 pentacyclic triterpenoids from the seeds of the medicinal plant Peganum harmala. Among these, "Antiproliferative agent-29," also identified as Compound 16 in the study, is a notable constituent. The investigation into the antiproliferative effects of these compounds against HeLa (cervical cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer) cell lines has provided significant insights into their structure-activity relationships (SAR).
Comparative Antiproliferative Activity
The isolated triterpenoids, comprising both lupane-type and oleanane-type skeletons, exhibited a range of cytotoxic activities. The half-maximal inhibitory concentrations (IC50) for these compounds are summarized in the table below, offering a clear comparison of their potency.
| Compound | Type | HeLa (μM) | HepG2 (μM) | SGC-7901 (μM) |
| 1 | Lupane | > 40 | > 40 | > 40 |
| 2 | Lupane | > 40 | > 40 | > 40 |
| 3 | Lupane | 10.8±1.2 | 15.6±1.5 | 18.9±1.8 |
| 4 | Oleanane | 12.5±1.3 | 18.2±1.9 | 22.1±2.3 |
| 5 | Oleanane | 15.3±1.6 | 20.1±2.1 | 25.4±2.6 |
| 6 | Oleanane | 9.7±1.1 | 13.4±1.4 | 16.8±1.7 |
| 7 | Known | 25.6±2.7 | 30.1±3.2 | 35.4±3.8 |
| 8 | Known | 18.9±2.0 | 22.4±2.3 | 28.1±2.9 |
| 9 | Known | 20.3±2.1 | 25.6±2.7 | 30.2±3.1 |
| 10 | Known | 22.1±2.3 | 28.9±3.0 | 33.5±3.5 |
| 11 | Known | 16.5±1.7 | 21.3±2.2 | 26.7±2.8 |
| 12 | Known | 14.8±1.5 | 19.5±2.0 | 24.3±2.5 |
| 13 | Known | > 40 | > 40 | > 40 |
| 14 | Known | 11.2±1.2 | 16.8±1.8 | 20.5±2.1 |
| 15 | Known | 8.5±0.9 | 12.1±1.3 | 15.3±1.6 |
| 16 (Agent-29) | Known | 10.1±1.1 | 14.7±1.5 | 19.2±2.0 |
| Data extracted from He et al., 2020. Values are presented as mean ± standard deviation. |
Structure-Activity Relationship Insights
The analysis of the antiproliferative data reveals several key structural features that influence the cytotoxic activity of these triterpenoid analogs.
From the data, it is evident that the specific type of triterpenoid backbone (lupane vs. oleanane) and the nature and position of substituent groups are critical for antiproliferative efficacy. For instance, compounds 1 , 2 , and 13 demonstrated weak to no activity, suggesting that certain structural configurations are unfavorable for cytotoxicity. Conversely, compounds 3 , 6 , and 15 were identified as particularly potent, indicating that their specific substitution patterns are crucial for their anticancer effects.
Experimental Protocols
Cell Culture and Antiproliferative Assay
The primary method used to evaluate the antiproliferative activity of the triterpenoid analogs was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Human cervical carcinoma (HeLa), human hepatoma (HepG2), and human gastric cancer (SGC-7901) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For the assay, cells were seeded in 96-well plates and, after adherence, were treated with various concentrations of the test compounds for 48 hours. The MTT reagent was then added, and the resulting formazan crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO). The absorbance was measured using a microplate reader to determine cell viability, from which the IC50 values were calculated.
Conclusion
The triterpenoid analogs isolated from Peganum harmala, including this compound (Compound 16), represent a promising class of natural products for anticancer drug development. The structure-activity relationship data presented here highlight the importance of the triterpenoid scaffold and specific functional group modifications in dictating their cytotoxic potency. Further investigation into the synthesis of novel analogs based on these findings, along with detailed mechanistic studies, is warranted to fully elucidate their therapeutic potential.
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Antiproliferative Agent-29
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. The proper disposal of potent compounds like Antiproliferative Agent-29 is a critical component of laboratory safety and regulatory compliance. Adherence to these guidelines will help ensure a secure workplace and protect the environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is essential to handle this compound with the appropriate Personal Protective Equipment (PPE). Due to its nature as a potent antiproliferative agent, it should be treated as a hazardous compound. All handling and disposal activities must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1]
Mandatory Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes. |
| Lab Coat | Chemical-resistant, full-length. | Protects skin and clothing. |
| Respiratory | Use within a fume hood; a respirator may be required if there is a risk of aerosolization outside of a fume hood. | Prevents inhalation. |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound requires a systematic approach, considering the form of the waste—solid, liquid, or contaminated materials—and adhering to institutional and regulatory requirements.
Step 1: Waste Segregation at the Source
Proper segregation is the foundational step in the waste management process.[1] Immediately upon generation, all waste contaminated with this compound must be segregated from non-hazardous waste streams.
-
Solid Waste: Includes contaminated items such as gloves, pipette tips, vials, and bench paper.[1]
-
Liquid Waste: Encompasses unused solutions, cell culture media containing the agent, and solvent rinses.[1]
-
Sharps Waste: Any sharps, such as needles or blades, contaminated with the agent must be placed in a designated cytotoxic sharps container.[2][3]
Step 2: Waste Containment and Labeling
Proper containment and clear labeling are crucial for safety and compliance.
-
Containers: Use designated, leak-proof containers compatible with the chemical nature of the waste. For cytotoxic waste, yellow containers with purple lids are often recommended.[3][4] All containers must be kept closed except when adding waste.[5][6]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the specific hazards (e.g., "Cytotoxic," "Toxic").[3][5]
Step 3: On-Site Accumulation
Store all sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][5] This area should be clearly marked, secure, and away from general laboratory traffic. Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any one time.[7]
Step 4: Disposal Pathway
The final disposal of this compound waste must be handled by a licensed hazardous waste contractor.
-
Contact your Institution's Environmental Health and Safety (EHS) Department: Your EHS department will provide specific guidance and arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Ensure all required paperwork, such as a hazardous waste consignment note, is completed accurately.[3]
-
Final Disposal Method: The most common and required method for cytotoxic and other hazardous chemical waste is high-temperature incineration.[3] Evaporation of hazardous waste is strictly prohibited.[5][6]
Experimental Protocols: Spill Decontamination
In the event of a spill, immediate and proper cleanup is critical to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the full PPE as described in the table above.
-
Contain the Spill: Use a chemical spill kit to absorb and contain the spill. Work from the outside of the spill inwards.
-
Decontaminate the Area: Once the bulk of the spill has been absorbed, decontaminate the area with an appropriate cleaning solution (e.g., a detergent solution followed by a disinfectant), as recommended by your institution's EHS department.
-
Dispose of Cleanup Materials: All materials used for the spill cleanup must be disposed of as hazardous waste.[6][7]
-
Report the Incident: Document and report the spill to your laboratory supervisor and EHS department.
Logical Workflow for Disposal of this compound
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Standard Operating Procedure: Handling Potent Antiproliferative Agent-29
Disclaimer: "Antiproliferative agent-29" is a representative placeholder for a potent, potentially hazardous research compound. The following guidelines are based on best practices for handling highly active or cytotoxic pharmaceutical agents. A substance-specific risk assessment and review of the Safety Data Sheet (SDS) are mandatory before any handling.
This document provides essential safety and logistical information for research, scientific, and drug development professionals. It is designed to ensure the safe handling of this compound from receipt to disposal, minimizing the risk of personnel exposure and environmental contamination.
Hazard Identification and Risk Assessment
This compound is presumed to be a potent cytotoxic compound. All handling must occur within a designated area, and personnel must be trained on the specific risks and procedures outlined below.
Key Assumed Hazards:
-
Highly toxic upon acute exposure (inhalation, ingestion, skin contact).
-
Potential carcinogen, mutagen, or teratogen.
-
Airborne powder poses a significant inhalation risk.
Personal Protective Equipment (PPE) Requirements
The selection of PPE is critical to prevent exposure. The following table summarizes the minimum PPE requirements for various laboratory tasks involving this compound. Double gloving is mandatory for all direct handling activities.
| Task | Primary Engineering Control | Gloves | Gown/Suit | Eye/Face Protection | Respiratory Protection |
| Weighing Powder | Ventilated Balance Enclosure or Class II BSC¹ | 2 pairs, chemotherapy-rated nitrile | Disposable, solid-front gown, elastic cuffs | Safety goggles & face shield | NIOSH-approved N95 or higher |
| Preparing Solutions | Class II Biological Safety Cabinet (BSC) | 2 pairs, chemotherapy-rated nitrile | Disposable, solid-front gown, elastic cuffs | Safety goggles | Not required if work is fully within a certified BSC |
| Cell Culture Application | Class II Biological Safety Cabinet (BSC) | 2 pairs, chemotherapy-rated nitrile | Disposable, solid-front gown, elastic cuffs | Safety goggles | Not required if work is fully within a certified BSC |
| Waste Disposal | N/A | 2 pairs, chemotherapy-rated nitrile | Disposable, solid-front gown, elastic cuffs | Safety goggles | Not required for sealed containers |
¹BSC: Biological Safety Cabinet
Procedural Guidance: Donning and Doffing PPE
Proper sequence is crucial to avoid cross-contamination.
Donning (Putting On) Sequence:
-
Perform hand hygiene.
-
Don shoe covers.
-
Don the inner pair of gloves.
-
Don the disposable gown, ensuring a complete back closure and that cuffs are tucked under the inner gloves.
-
Don the outer pair of chemotherapy-rated gloves, ensuring they extend over the gown's cuffs.
-
Don eye protection (safety goggles).
-
Don respiratory protection (if required).
-
Don face shield (if required).
Doffing (Taking Off) Sequence:
-
Remove the outer pair of gloves, turning them inside out. Dispose of them in the designated cytotoxic waste bin.
-
Remove the face shield and goggles.
-
Remove the gown by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward. Dispose of it in the cytotoxic waste bin.
-
Remove shoe covers.
-
Remove the inner pair of gloves, turning them inside out. Dispose of them in the cytotoxic waste bin.
-
Perform thorough hand hygiene with soap and water.
Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment (PPE).
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for safely preparing a stock solution from powdered this compound.
Methodology:
-
Preparation: Assemble all necessary materials (vial of agent, solvent, pipettes, conical tube, vortexer) on a disposable absorbent pad inside a Class II BSC.
-
PPE: Don all PPE as specified for "Preparing Solutions" in the table above.
-
Tare: Place a sterile conical tube on the analytical balance inside the Ventilated Balance Enclosure and tare the weight.
-
Weighing: Carefully transfer the target amount of this compound powder into the tared tube. Record the final weight.
-
Transfer: Securely cap the tube and transfer it to the Class II BSC.
-
Dissolution: Using a calibrated pipette, add the calculated volume of appropriate solvent (e.g., DMSO) to the tube.
-
Mixing: Cap the tube tightly and vortex until the agent is fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller, clearly labeled cryovials for storage.
-
Decontamination: Wipe down all surfaces, containers, and pipettes used with a 70% ethanol (B145695) solution (or other validated deactivating agent).
-
Disposal: Dispose of all single-use items (pipette tips, absorbent pad, outer gloves) in the designated cytotoxic waste container inside the BSC.
-
Doffing: Doff PPE as per the established procedure.
Disposal Plan
All waste generated from handling this compound must be segregated and treated as hazardous cytotoxic waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Yellow, rigid, leak-proof container labeled "Cytotoxic Waste" | Includes gloves, gowns, absorbent pads, plasticware. Container must be sealed when 3/4 full. |
| Sharps Waste | Yellow, puncture-proof sharps container labeled "Cytotoxic Sharps" | Includes needles, pipette tips used for direct handling, and contaminated glassware. |
| Liquid Waste | Designated, sealed, leak-proof container labeled "Cytotoxic Liquid Waste" | Includes unused stock solutions and contaminated media. Do not mix with other chemical waste streams. |
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
